Cefobis
Description
Historical Context of β-Lactam Antibiotic Development
The development of β-lactam antibiotics traces back to the serendipitous discovery of penicillin by Alexander Fleming in 1928. frontiersin.orgnih.govnhsjs.comnih.govreactgroup.org Penicillin, the first reported β-lactam antibiotic, laid the foundation for modern antibacterial therapy. nhsjs.comnih.gov Large-scale production of penicillin was achieved in the 1940s, marking the beginning of the "golden era" of antibiotics. reactgroup.org
Following the success of penicillin, research into other natural sources led to the isolation of cephalosporin (B10832234) C from the fungus Cephalosporium acremonium by Giuseppe Brotzu in 1948. frontiersin.orgnih.govnih.gov Cephalosporin C possessed a different bicyclic nucleus compared to penicillin, featuring a six-membered dihydrothiazine ring fused to the β-lactam ring, in contrast to penicillin's five-membered thiazolidine (B150603) ring. frontiersin.orgmdpi.comwikipedia.org This discovery opened a new avenue for antibiotic development, leading to the creation of numerous semisynthetic cephalosporins through chemical modifications of the cephalosporin C nucleus. wikipedia.orgnih.govnih.gov These modifications aimed to enhance their activity against a broader range of bacteria and improve their resistance to bacterial enzymes that inactivate β-lactam antibiotics. nih.govnih.gov
Chemical Classification within the Cephalosporin Family
Cephalosporins are broadly classified into generations based on their antibacterial spectrum, resistance to β-lactamases, and timeline of discovery. wikipedia.orgnih.govnih.gov Cefoperazone (B1668861) is categorized as a third-generation cephalosporin. guidetopharmacology.orgdrugbank.comwikipedia.orgfengchengroup.commims.compatsnap.compfizer.com
Third-generation cephalosporins generally exhibit expanded activity against Gram-negative bacteria compared to first and second-generation agents. nih.gov They also show increased stability against common β-lactamases produced by some Gram-negative bacteria. nih.gov Cefoperazone is notable among third-generation cephalosporins for its activity against Pseudomonas aeruginosa. drugbank.comwikipedia.orgfengchengroup.com
Structural Elucidation and Key Chemical Moieties of Cefoperazone
The chemical structure of Cefoperazone is defined by its core cephem nucleus and specific side chains attached at the C-3 and C-7 positions. fengchengroup.comwikipedia.org The core structure, 7-aminocephalosporanic acid (7-ACA), consists of a β-lactam ring fused to a dihydrothiazine ring. wikipedia.org
The chemical name of Cefoperazone is (6R,7R)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. guidetopharmacology.orgdrugbank.comwikipedia.org The sodium salt of Cefoperazone has a molecular formula of C25H26N9NaO8S2 and a molecular weight of 667.65 g/mol . pfizer.comfishersci.casigmaaldrich.comthermofisher.comgenome.jpsigmaaldrich.com
Here is a representation of the key chemical properties of Cefoperazone Sodium:
| Property | Value | Source |
| Molecular Formula | C25H26N9NaO8S2 | pfizer.comfishersci.casigmaaldrich.comthermofisher.comgenome.jpsigmaaldrich.com |
| Molecular Weight | 667.65 g/mol | pfizer.comfishersci.casigmaaldrich.comthermofisher.comgenome.jpsigmaaldrich.com |
| CAS Number | 62893-20-3 (Sodium Salt) | fishersci.casigmaaldrich.comthermofisher.comsigmaaldrich.com |
| PubChem CID | 44187 (Cefoperazone Acid), 23663974 (Sodium Salt) | guidetopharmacology.orgmims.comfishersci.canih.gov |
| Appearance | White to slightly yellowish crystalline powder | chemicalbook.comfengchengroup.com |
| Solubility | Freely soluble in water, poorly soluble in alcohol | pfizer.comfengchengroup.com |
| pH (25% soln) | 4.5 - 6.5 | pfizer.comfengchengroup.com |
Significance of the Thiazole (B1198619) Ring System
While the core cephalosporin structure contains a dihydrothiazine ring (a six-membered ring with sulfur and nitrogen), the term "thiazole ring system" in the context of cephalosporins often refers to the aminothiazole moiety present in the C-7 side chain of many later-generation cephalosporins, including some third-generation ones. wikipedia.orgfrontiersin.org Although Cefoperazone's C-7 side chain contains a hydroxyphenyl group and a substituted piperazine (B1678402), the broader significance of thiazole-containing structures in antibacterial agents is well-established. nih.govresearchgate.netsysrevpharm.orgencyclopedia.pub Thiazole is a five-membered heterocycle containing one nitrogen and one sulfur atom, and its presence in various antimicrobial drugs, including certain cephalosporins, underscores its importance for antibacterial activity. nih.govresearchgate.netsysrevpharm.orgencyclopedia.pub Modifications to the thiazole ring at various positions can lead to compounds with a varied spectrum of therapeutic potentials. researchgate.net
Role of the β-Lactam Structure
The β-lactam ring, a four-membered cyclic amide, is the defining chemical feature of all β-lactam antibiotics, including cephalosporins like Cefoperazone. mdpi.comnih.govnhsjs.comnih.govwikipedia.org This highly reactive moiety is crucial for the antibiotic's mechanism of action. nih.govwikipedia.org β-lactam antibiotics exert their bactericidal effect by interfering with bacterial cell wall synthesis. fengchengroup.compatsnap.comsigmaaldrich.comnih.govwikipedia.org They achieve this by binding to penicillin-binding proteins (PBPs), which are enzymes essential for the final cross-linking step of peptidoglycan synthesis, a major component of the bacterial cell wall. drugbank.comfengchengroup.compatsnap.comfrontiersin.orgnih.govsigmaaldrich.comnih.govwikipedia.org The β-lactam ring structurally mimics the D-alanyl-D-alanine motif of the peptidoglycan precursor, allowing it to bind to the active site of PBPs. frontiersin.orgwikipedia.org This binding results in the irreversible acylation of the PBP enzyme, inhibiting its activity and leading to a weakened cell wall and ultimately bacterial cell lysis. patsnap.comfrontiersin.orgwikipedia.org The structural integrity of the β-lactam ring is therefore essential for the antimicrobial activity. wikipedia.org
Importance of Side Chains in Cefoperazone Analogs
The biological and chemical properties of cephalosporins are significantly influenced by the side chains attached to the C-3 and C-7 positions of the cephem nucleus. fengchengroup.comwikipedia.org Cefoperazone has specific side chains at these positions that contribute to its unique characteristics. drugbank.comwikipedia.orgchemicalbook.com
At the C-7 position, Cefoperazone features a side chain containing a substituted piperazine ring and a hydroxyphenyl group. drugbank.comwikipedia.orgchemicalbook.com This side chain is crucial for binding to PBPs and contributes to the antibacterial spectrum. nih.gov Research on structure-activity relationships (SAR) in cephalosporins indicates that the nature of the R1 side chain (at C-7) significantly impacts activity against PBPs. nih.gov
At the C-3 position, Cefoperazone possesses a (1-methyltetrazol-5-yl)sulfanylmethyl group. drugbank.comwikipedia.orgchemicalbook.com This N-methylthiotetrazole (NMTT) side chain is a distinguishing feature. wikipedia.orgchemicalbook.com Modifications at the C-3 position can influence pharmacokinetic properties, stability, and interaction with β-lactamases. wikipedia.org While the core β-lactam structure is the pharmacophore for PBP inhibition, the side chains modulate the affinity for different PBPs, penetration into bacterial cells (particularly through porin channels in Gram-negative bacteria), and stability against enzymatic hydrolysis by β-lactamases. patsnap.commdpi.comwikipedia.orgnih.gov The specific side chains in Cefoperazone contribute to its broad spectrum of activity and its effectiveness against certain difficult-to-treat bacteria like Pseudomonas aeruginosa. drugbank.comwikipedia.orgchemicalbook.comfengchengroup.com The design of cephalosporin analogs often involves modifying these side chains to enhance desired properties, such as increasing activity against resistant strains or improving pharmacokinetic profiles. wikipedia.orgnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H26N9O8S2- |
|---|---|
Molecular Weight |
644.7 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C25H27N9O8S2/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41)/p-1/t15-,16-,22-/m1/s1 |
InChI Key |
GCFBRXLSHGKWDP-XCGNWRKASA-M |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)[O-] |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)[O-] |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of Cefoperazone
Precursors and Starting Materials in Cephalosporin (B10832234) Synthesis
The foundation for the synthesis of semi-synthetic cephalosporins like cefoperazone (B1668861) lies in naturally occurring cephalosporins, primarily cephalosporin C. Cephalosporin C is a β-lactam antibiotic produced by the fungus Acremonium chrysogenum (formerly Cephalosporium acremonium) ubbcluj.roresearchgate.net. While cephalosporin C itself has limited clinical utility compared to its semi-synthetic derivatives, its fermentation-based production provides the essential cephem nucleus required for further chemical modifications ubbcluj.ro.
Utilization of 7-Aminocephalosporanic Acid (7-ACA)
7-Aminocephalosporanic Acid (7-ACA) is a pivotal intermediate in the production of a wide range of semi-synthetic cephalosporin antibiotics, including cefoperazone ubbcluj.rowikipedia.orgniir.org. It serves as the core chemical structure (synthon) to which different side chains are attached to achieve desired pharmacological properties, such as expanded antibacterial spectrum and increased stability against β-lactamases ubbcluj.ronih.gov.
7-ACA is primarily obtained from cephalosporin C through the removal of the α-aminoadipoyl side chain at the 7-position and the acetyl group at the 3-position. This conversion can be achieved through chemical or enzymatic methods ubbcluj.rowikipedia.org. The chemical deacylation of cephalosporin C is a commonly used industrial method, although it can have environmental and safety disadvantages ubbcluj.ro. Enzymatic conversion, often employing D-amino acid oxidase (DAAO) and glutaryl 7-ACA acylase (GA) in a two-stage process or a single-step hydrolysis with cephalosporin C acylase (CA), offers a more environmentally friendly alternative ubbcluj.rowikipedia.orgjapsonline.com. The enzymatic approach involves cleaving the amide bond connecting the adipoyl side chain to the cephem nucleus japsonline.com.
7-ACA is a white to off-white crystalline powder with a molecular weight of 272.27 g/mol and a melting point above 300 °C. Its PubChem CID is 441328 fishersci.cafishersci.besigmaaldrich.comuni.lu.
Core Synthetic Pathways for Cefoperazone
The synthesis of cefoperazone from 7-ACA involves the introduction of specific side chains at the amino group at the 7-position and modification at the 3-position of the cephem nucleus. A key intermediate in the synthesis of cefoperazone is 7-amino-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-TMCA) chemicalbook.comgoogle.comgoogle.comresearchgate.netresearchgate.net. This intermediate is formed by the reaction of 7-ACA with 1-methyl-5-mercapto-1,2,3,4-tetrazole google.comgoogle.comresearchgate.net.
Acylation Reactions for Side Chain Introduction
The crucial step in forming the amide bond at the 7-position of the cephalosporin nucleus is the acylation of the amino group of 7-ACA or its derivatives like 7-TMCA. For cefoperazone synthesis, the 7-amino group of 7-TMCA is acylated with the activated form of the complex side chain acid, α-(4-ethyl-2,3-dioxo-1-piperazinocarbonylamino)-p-hydroxyphenylacetic acid (HO-EPCP) chemicalbook.comgoogle.comgoogle.comnewdrugapprovals.org.
Common methodologies for this acylation include the mixed anhydride (B1165640) method and the acid chloride method chemicalbook.comgoogle.com. In the mixed anhydride method, the carboxylic acid of the side chain is reacted with an activating agent like ethyl chloroformate to form a mixed anhydride, which then reacts with the 7-amino group of the cephalosporin nucleus chemicalbook.comnewdrugapprovals.org. The acid chloride method involves converting the side chain acid into its acid chloride using reagents like phosphorus oxychloride, followed by reaction with the amine google.comresearchgate.net.
Research findings indicate that the acylation reaction can be carried out in various solvent systems, including acetonitrile (B52724) or mixtures of dichloromethane (B109758) and water, often in the presence of catalysts such as triethylamine (B128534) or phase transfer catalysts like polyethylene (B3416737) glycol 800 to improve yield and purity google.comgoogle.com. Protection of the carboxyl and amino groups of 7-TMCA with silylating agents like trimethylchlorosilane is sometimes employed before the acylation step to prevent unwanted side reactions google.comgoogle.com.
Enzymatic acylation using immobilized cephalosporin-acid synthetase has also been explored for the synthesis of cephalosporins, including those with the 1-methyl-5-mercapto-1,2,3,4-tetrazolyl side chain present in cefoperazone researchgate.netresearchgate.net.
Thiazole (B1198619) Ring Formation Methodologies
While the term "thiazole ring formation" is used in the outline, the structure of cefoperazone features a tetrazole ring at the C3 position and a substituted phenylglycine moiety attached to a piperazine-2,3-dione ring as part of the C7 side chain. The tetrazole ring at the 3-position is introduced by the reaction of 7-ACA with 1-methyl-5-mercapto-1,2,3,4-tetrazole google.comgoogle.comresearchgate.net. This reaction typically occurs under acidic conditions, often catalyzed by agents like boron trifluoride-acetonitrile complex google.comgoogle.comresearchgate.net.
The synthesis of the C7 side chain, α-(4-ethyl-2,3-dioxo-1-piperazinocarbonylamino)-p-hydroxyphenylacetic acid (HO-EPCP), involves the formation of the piperazine-2,3-dione ring and its subsequent coupling to 4-hydroxyphenylglycine. HO-EPCP is synthesized from 4-ethylpiperazin-2,3-dion-1-carboxylic acid and the sodium salt of 4-hydroxyphenylglycine chemicalbook.comnewdrugapprovals.org. The details of the piperazine-2,3-dione ring formation itself are not explicitly detailed in the provided search results in the context of cefoperazone synthesis, but the coupling of this pre-formed moiety to the phenylglycine is a key step in preparing the C7 acylating agent.
Stereoselective Synthesis Approaches
Stereochemistry is critical in the synthesis of many pharmaceuticals, including cefoperazone. The C7 side chain of cefoperazone contains a chiral center at the alpha-carbon of the hydroxyphenylglycine moiety. Cefoperazone is the (R)-stereoisomer at this position chemicalbook.comnewdrugapprovals.org. Controlling the stereochemistry during the synthesis of the HO-EPCP side chain precursor is therefore essential to obtain the desired product.
While the specific stereoselective methods for synthesizing the (R)-4-hydroxyphenylglycine portion or the entire HO-EPCP molecule are not extensively detailed in the provided search results, the use of pre-existing chiral precursors or stereoselective synthetic routes for the side chain is implied by the defined stereochemistry of the final product. Stereoselective synthesis often involves the use of chiral auxiliaries or catalysts to direct the formation of one enantiomer over the other uit.no. Research in stereoselective synthesis continues to explore various methodologies to improve enantiomeric excess and yield uit.nobiosynth.comacs.org.
Post-Synthetic Modification and Chemical Analogs
Following the core synthesis of cefoperazone acid, post-synthetic modifications are typically focused on salt formation to improve solubility and bioavailability. Cefoperazone is commonly used as the sodium salt (cefoperazone sodium) newdrugapprovals.orgfishersci.capfizer.comsigmaaldrich.comgenome.jp. The conversion of cefoperazone acid to its sodium salt is a standard chemical process involving reaction with a sodium salt-forming agent fishersci.cagoogle.com. This step is crucial for preparing the compound for pharmaceutical formulations.
Chemical analogs of cefoperazone can be synthesized by modifying the side chains at the C3 and C7 positions of the cephem nucleus ubbcluj.ronih.gov. These modifications are explored to alter the antibacterial spectrum, improve pharmacokinetic properties, or enhance stability against β-lactamases ubbcluj.ronih.gov. For instance, variations in the heterocyclic ring at the C3 position or alterations to the complex acylamido side chain at C7 can lead to new cephalosporin derivatives with potentially different biological activities nih.govnih.govresearchgate.net. The synthesis of such analogs would follow similar general principles involving the acylation of a modified cephalosporin nucleus with a different side chain precursor ubbcluj.ronih.gov.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Cefoperazone | 44187 |
| 7-Aminocephalosporanic Acid (7-ACA) | 441328 |
Data Table: Key Properties of 7-ACA
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O₅S | fishersci.cafishersci.besigmaaldrich.com |
| Molecular Weight | 272.27 g/mol | fishersci.cafishersci.be |
| Melting Point | >300 °C | fishersci.besigmaaldrich.com |
| PubChem CID | 441328 | fishersci.cafishersci.besigmaaldrich.comuni.lu |
| Physical Form | White to Beige Crystalline Powder | fishersci.besigmaaldrich.com |
Strategies for Modifying the β-Lactam Core
While the β-lactam core itself is the fundamental structural element responsible for the antibiotic activity of cephalosporins by interacting with PBPs, direct modifications to the core structure after its formation are generally challenging due to its inherent reactivity and the need to maintain its integrity for biological activity researchgate.netnih.gov. Instead, structural modifications primarily occur at the C-3 and C-7 positions of the cephalosporin nucleus, which is derived from the 7-ACA core ontosight.ainih.govresearchgate.netnih.gov.
The C-7 position bears an amine group in 7-ACA, which is readily amenable to amide coupling reactions for introducing diverse acyl side chains (the R1 moiety in the general cephalosporin structure) nih.govnih.gov. The nature of this side chain significantly influences the spectrum of activity, stability against β-lactamases, and affinity for different PBPs nih.govnih.govfrontiersin.org.
The C-3 position, located on the dihydrothiazine ring, often features a leaving group (such as the acetoxy group in 7-ACA) that can be displaced by various nucleophiles, including sulfur or nitrogen-based moieties nih.govnih.gov. Modifications at the C-3 position (the R2 moiety) can impact pharmacokinetic properties, but also contribute to the molecule's stability and interaction with bacterial targets ontosight.ainih.govnih.gov. For Cefoperazone, the C-3 position is substituted with a [(1-methyltetrazol-5-yl)sulfanylmethyl] group nih.govsmolecule.com. The introduction of this specific group at the C-3 position is a key step in its synthesis, often involving 1-methyl-5-mercapto-1,2,3,4-tetrazole google.comgoogle.com.
Research continues into novel modifications of the cephalosporin scaffold to combat resistance mechanisms researchgate.netfrontiersin.org. Strategies include conjugating the β-lactam core with other molecules, such as peptides or siderophores, to enhance penetration into bacterial cells or alter the mode of action researchgate.net.
Derivatization of Side Chains for Enhanced Properties
The derivatization of the side chains at the C-7 and C-3 positions of the cephalosporin nucleus is a primary strategy for developing new cephalosporin antibiotics with enhanced properties ontosight.ainih.govresearchgate.netnih.govfrontiersin.orgresearchgate.net. These modifications are aimed at improving various chemical and biological characteristics without altering the fundamental β-lactam mechanism of action.
Modifications at the C-7 acyl side chain (R1) are particularly important for defining the antibacterial spectrum and resistance to β-lactamases nih.govnih.govfrontiersin.org. The specific bulky and complex acyl group at the C-7 position of Cefoperazone, derived from HO-EPCP, contributes to its broad-spectrum activity, including against certain Gram-negative bacteria like Pseudomonas aeruginosa, and provides some degree of stability against hydrolysis by certain β-lactamases newdrugapprovals.orgsmolecule.com.
Derivatization at the C-3 position (R2) can influence properties such as the molecule's stability, its interaction with bacterial membranes, and its resistance to enzymatic degradation ontosight.ainih.govnih.gov. The presence of the 1-methyltetrazol-5-ylthio group at the C-3 position in Cefoperazone is associated with certain metabolic considerations, although this falls outside the scope of safety/adverse effects. From a chemical perspective, the introduction of this group through nucleophilic displacement of a leaving group at the C-3 position is a standard derivatization strategy in cephalosporin synthesis google.comgoogle.com.
Research findings highlight the impact of side chain modifications on the activity against specific bacterial strains. For instance, studies on new cephalosporin derivatives with different side chains have shown varied activities against Gram-positive and Gram-negative bacteria, demonstrating how side chain structure directly influences the interaction with bacterial targets and enzymes uzh.chbiorxiv.org.
Synthesis of Cefoperazone Derivatives with β-Lactamase Inhibitors
Bacterial resistance to β-lactam antibiotics is often mediated by β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive researchgate.netnih.govfrontiersin.org. To overcome this, cephalosporins like Cefoperazone are frequently co-formulated or combined with β-lactamase inhibitors newdrugapprovals.orgtoku-e.compfizer.compatsnap.comrsc.orggoogle.com. One prominent example is the combination of Cefoperazone with Sulbactam (B1307) newdrugapprovals.orgtoku-e.compfizer.compatsnap.comrsc.orggoogle.com.
Sulbactam is a β-lactamase inhibitor that contains a β-lactam structure but has poor intrinsic antibacterial activity toku-e.compfizer.comrsc.org. Its mechanism involves binding irreversibly to the active site of many common β-lactamases, thereby protecting the co-administered β-lactam antibiotic from hydrolysis newdrugapprovals.orgtoku-e.compfizer.comrsc.org.
The synthesis of the Cefoperazone-Sulbactam combination typically involves the separate synthesis of Cefoperazone sodium and Sulbactam sodium, followed by their physical mixing in a specific ratio, commonly 2:1 (Cefoperazone to Sulbactam) by weight toku-e.compatsnap.comgoogle.com.
The synthesis of Cefoperazone sodium is carried out as described previously, involving the coupling of the side chain to the cephalosporin nucleus and subsequent salt formation patsnap.comgoogleapis.com. Sulbactam sodium is synthesized from a penicillin nucleus precursor, undergoing modifications that result in the formation of a sulfone at the penicillin sulfoxide (B87167) stage, followed by the introduction of the sodium salt pfizer.com.
The preparation of the mixed powder involves dissolving Cefoperazone acid and Sulbactam acid in water, reacting them with a salt-forming agent (like sodium bicarbonate for Cefoperazone sodium) to obtain the sodium salts in solution, and then obtaining the solid mixture, often through lyophilization (freeze-drying) patsnap.comgoogle.com. This process aims to achieve a homogeneous mixture of the two components google.com.
Purification and Characterization Techniques in Chemical Synthesis Research
In the chemical synthesis of Cefoperazone and its derivatives, various purification and characterization techniques are employed to isolate the desired product, remove impurities, and confirm the chemical structure and purity.
Purification techniques are crucial at different stages of the synthesis. Crystallization is a common method used to isolate the final product, Cefoperazone sodium, from the reaction mixture smolecule.compatsnap.comgoogleapis.com. Controlled crystallization conditions, including solvent systems (e.g., acetone-water mixtures) and temperature, are optimized to maximize yield and purity googleapis.com. Solvent displacement techniques can also be used during purification to reduce residual solvents . Chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Micellar Electrokinetic Chromatography (MECC), are essential for monitoring reaction progress, analyzing purity, and identifying and quantifying impurities nih.gov. These techniques allow for the separation of compounds based on their differential interactions with a stationary phase and a mobile phase nih.gov.
Characterization techniques are used to confirm the structure and properties of synthesized intermediates and the final product. Spectroscopic methods are widely applied. Infrared (IR) spectroscopy can be used to identify key functional groups present in the molecule, such as the β-lactam carbonyl stretch researchgate.netdergipark.org.tr. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the molecular structure, confirming the presence and connectivity of atoms researchgate.netresearchgate.netdergipark.org.tr. Mass Spectrometry (MS), often coupled with chromatography (e.g., LC/MS), is used to determine the molecular weight and obtain fragmentation patterns that help in structural elucidation and impurity identification dergipark.org.tr. Ultraviolet-Visible (UV-Vis) spectroscopy can be used to analyze compounds with chromophores, providing information about electronic transitions researchgate.netdergipark.org.trnih.gov.
Other techniques include elemental analysis to determine the percentage composition of elements researchgate.netdergipark.org.tr, and techniques like X-ray diffraction for studying the crystalline structure of the solid product researchgate.net. For metal complexes of Cefoperazone, techniques like Differential Thermal Analysis (DTA) and Thermogravimetric (TG) analysis are used to study their thermal stability dergipark.org.tr. Vibrational analysis using techniques like FT-IR, Raman, and SERS, combined with theoretical calculations, can provide detailed insights into the molecular vibrations and adsorption behavior of Cefoperazone mdpi.com.
These techniques collectively ensure the quality, purity, and correct structural identity of Cefoperazone and its related compounds synthesized for research and pharmaceutical applications.
Molecular Mechanisms of Antimicrobial Action of Cefoperazone
Interaction with Penicillin-Binding Proteins (PBPs)
Cefoperazone (B1668861), like other beta-lactam antibiotics, contains a beta-lactam ring in its molecular structure. This ring is structurally analogous to the D-alanyl-D-alanine portion of the peptidoglycan precursors, allowing cefoperazone to bind to the active site of PBPs. patsnap.com This binding is a crucial step in the inhibition of bacterial cell wall synthesis. patsnap.com
Molecular Recognition and Binding Affinities to Specific PBP Classes
Bacterial cells possess various classes of PBPs, each with specific roles in peptidoglycan synthesis and cell division. Cefoperazone exhibits differential binding affinities to these different PBP classes, which contributes to its broad spectrum of activity. Research has investigated the affinity of cefoperazone for PBPs in various bacterial species. For instance, studies on Escherichia coli have shown that cefoperazone has high affinities for PBP-3, followed by PBP-1Bs, PBP-2, and PBP-1A, with lower affinities for PBP-4, PBP-5, and PBP-6. nih.govnih.gov In Pseudomonas aeruginosa, cefoperazone demonstrated high affinity for PBP-3, PBP-1A, PBP-1B, and PBP-2, in descending order of affinity, and also showed affinity for PBP-4. nih.gov PBP-3 is known to be involved in cell division in both E. coli and P. aeruginosa. nih.gov The varying affinities for different PBPs influence the specific effects of cefoperazone on bacterial morphology and viability.
Inhibition of Transpeptidation and Cell Wall Cross-Linking at the Molecular Level
PBPs primarily function as transpeptidases, catalyzing the final step in peptidoglycan synthesis: the cross-linking of peptidoglycan chains. patsnap.comlibretexts.orgpatsnap.com This cross-linking provides the cell wall with its structural rigidity and strength, enabling it to withstand the high internal osmotic pressure of the bacterium. patsnap.comlibretexts.org When cefoperazone binds to the active site of a PBP, it forms a stable, covalent acyl-enzyme intermediate by reacting with a serine residue in the active site. nih.gov This irreversible binding inhibits the transpeptidase activity of the PBP, preventing the formation of crucial peptide cross-links between the peptidoglycan strands. patsnap.comlibretexts.orgpatsnap.com The resulting peptidoglycan layer is structurally weakened and unable to maintain cell integrity. patsnap.compatsnap.com
Data on PBP binding affinities can be presented in a table format to illustrate the differential targeting by cefoperazone in specific bacterial species.
| Bacterial Species | PBP Targeted | Relative Affinity (Descending Order) |
| Escherichia coli | PBP-3 | High |
| PBP-1Bs | High | |
| PBP-2 | High | |
| PBP-1A | High | |
| PBP-4 | Low | |
| PBP-5 | Low | |
| PBP-6 | Low | |
| Pseudomonas aeruginosa | PBP-3 | High |
| PBP-1A | High | |
| PBP-1B | High | |
| PBP-2 | High | |
| PBP-4 | High |
Note: This table is based on the reported descending order of affinities and categorized as high or low based on the context of the source nih.govnih.gov. Precise quantitative affinity data (e.g., IC50 values) would provide a more detailed comparison if available.
Role of Autolysins in Bacterial Cell Lysis Induction
The inhibition of peptidoglycan cross-linking by cefoperazone leads to the production of a defective cell wall. patsnap.compatsnap.com This weakened structure is susceptible to the activity of bacterial autolytic enzymes, known as autolysins. drugbank.comyashodahospitals.com Autolysins are naturally occurring enzymes in bacteria that are involved in the remodeling and degradation of peptidoglycan during normal cell growth and division. libretexts.org In the presence of beta-lactam antibiotics like cefoperazone, the imbalance between cell wall synthesis inhibition and ongoing autolysin activity leads to the uncontrolled degradation of the peptidoglycan layer. libretexts.org This degradation, coupled with the internal osmotic pressure, results in bacterial cell lysis and death. patsnap.comlibretexts.orgpatsnap.com Thus, while cefoperazone directly inhibits synthesis, autolysins play a critical role in mediating the final lytic outcome. drugbank.comyashodahospitals.com
Conformational Changes Induced by Cefoperazone-PBP Binding
The binding of cefoperazone to PBPs induces conformational changes in the enzyme structure, particularly around the active site. Studies involving crystal structures of PBPs in complex with beta-lactam antibiotics, including cefoperazone, have provided insights into these changes. For example, comparisons of the structure of P. aeruginosa PBP3 in complex with cefoperazone have shown alterations in the conformation of key residues within the active site upon acylation and deacylation. nih.gov Specifically, the position of the thiazine (B8601807) ring of cefoperazone has been observed to change significantly upon deacylation, accompanied by rotation of adjacent phenylalanine residues. nih.gov These conformational changes are integral to the mechanism of PBP inhibition, affecting the enzyme's catalytic activity and its interaction with natural substrates. The widening of the catalytic cleft upon acylation with beta-lactams is a routinely observed phenomenon in PBP structures. osti.gov
Mechanisms of Bacterial Resistance to Cefoperazone at the Molecular Level
Enzymatic Inactivation by β-Lactamases
β-Lactamases are enzymes produced by bacteria that hydrolyze the β-lactam ring of antibiotics, rendering them inactive. mdpi.com This is a major mechanism of resistance to cefoperazone (B1668861). fda.gov
Hydrolytic Mechanisms of Serine β-Lactamases
Serine β-lactamases, including Ambler classes A, C, and D, utilize an active-site serine residue to hydrolyze the β-lactam ring. mdpi.comasm.org The hydrolysis proceeds through a two-step mechanism involving the formation of a covalent acyl-enzyme intermediate. mdpi.com The active-site serine attacks the carbonyl carbon of the β-lactam ring (acylation), followed by the attack of a water molecule on the covalent intermediate (deacylation), which releases the inactive antibiotic product. mdpi.com Class A β-lactamases are typically active against penicillins and cephalosporins, while class C enzymes (cephalosporinases) efficiently hydrolyze various cephalosporins, including cefoperazone. mdpi.comasm.orgresearchgate.net Class D β-lactamases can also hydrolyze a range of β-lactams. mdpi.com
Activity of Metallo-β-Lactamases (MBLs) Against Cefoperazone
Metallo-β-lactamases (MBLs), classified as Ambler class B, differ from serine β-lactamases in that they utilize one or two zinc ions in their active site for the hydrolysis of the β-lactam ring. scirp.orgmdpi.com MBLs are capable of hydrolyzing a broad range of β-lactam antibiotics, including carbapenems, penicillins, and cephalosporins. scirp.org While some studies indicate that MBLs can hydrolyze cefoperazone, their primary clinical significance lies in conferring resistance to carbapenems. scirp.orgmdpi.comresearchgate.net Screening methods using cefoperazone/sulbactam (B1307) have been explored for detecting MBL-producing Enterobacterales. mdpi.com
Stability Profile of Cefoperazone Against Various β-Lactamase Classes
Cefoperazone demonstrates stability against penicillinases and a notable degree of stability against many β-lactamases produced by Gram-negative bacteria. fda.gov However, it can be hydrolyzed by certain β-lactamases. Studies have shown that cefoperazone may be hydrolyzed by TEM-type β-lactamases (Class A). karger.com While generally stable against chromosomal cephalosporinases (Class C) and chromosomal broad-spectrum β-lactamases (Class IV), some Class C enzymes, such as the AmpC β-lactamase from Enterobacter cloacae P99, can hydrolyze cefoperazone. asm.orgkarger.comnih.gov Compared to some other newer cephalosporins, cefoperazone may have slightly less stability against certain β-lactamases. nih.govnih.gov The combination of cefoperazone with sulbactam, a β-lactamase inhibitor, restores and enhances cefoperazone's activity against many β-lactamase-producing organisms, including those producing extended-spectrum β-lactamases (ESBLs) and certain AmpC enzymes. researchgate.netpatsnap.comnih.gov
Here is a summary of cefoperazone stability against selected β-lactamase classes:
| β-Lactamase Class (Ambler) | Examples | Activity Against Cefoperazone | Notes |
| A | TEM, SHV, CTX-M | Variable, can hydrolyze | Susceptible to hydrolysis by some TEM types. karger.com Sulbactam is effective against many Class A enzymes. nih.gov |
| B | IMP, VIM, NDM | Can hydrolyze | MBLs hydrolyze a broad range of β-lactams, including cephalosporins. scirp.org Sulbactam does not inhibit MBLs. researchgate.net |
| C | AmpC | Variable | Generally stable, but some chromosomal AmpC can hydrolyze cefoperazone. asm.orgkarger.comnih.gov |
| D | OXA | Variable | Can hydrolyze a range of β-lactams. mdpi.com |
Inducer Activity and Expression Regulation of β-Lactamases
The expression of β-lactamase genes can be inducible, meaning that exposure to β-lactam antibiotics can trigger increased production of these enzymes. In some bacteria, particularly Gram-negative species, the presence of cefoperazone can induce the expression of chromosomal β-lactamases, such as AmpC. nih.govasm.org This induction is often regulated by complex systems, such as the BlaRI two-component system in some Gram-positive bacteria, where β-lactam binding to a sensor protein (BlaR) leads to the inactivation of a repressor (BlaI), allowing for increased transcription of the β-lactamase gene. asm.org Studies in Clostridioides difficile have shown that cefoperazone can induce the expression of the bla operon, which is regulated by a BlaRI system. asm.orgbiorxiv.org The level of induction can be dose-dependent and specific to the class of β-lactam administered. asm.org
Alterations in Penicillin-Binding Proteins (PBPs)
Penicillin-binding proteins (PBPs) are bacterial enzymes crucial for the synthesis of peptidoglycan, a major component of the bacterial cell wall. patsnap.comresearchcommons.org Cefoperazone, like other β-lactam antibiotics, exerts its bactericidal effect by binding to and inhibiting these PBPs, thereby disrupting cell wall synthesis and leading to cell lysis. fda.govpatsnap.commims.com Alterations in PBPs that reduce their affinity for cefoperazone can lead to antibiotic resistance. fda.govoup.com
Structural Mutations in PBP Active Sites Reducing Cefoperazone Affinity
Resistance mediated by altered PBPs typically involves mutations in the genes encoding these proteins, leading to structural changes in the PBP active site. fda.govoup.com These mutations can reduce the binding affinity of cefoperazone to the PBP, requiring higher concentrations of the antibiotic to achieve inhibition. uliege.be For example, mutations in the penA gene encoding PBP2 in Neisseria gonorrhoeae can lead to altered PBP2 variants with decreased susceptibility to cephalosporins, including cefoperazone. researchcommons.orgbiorxiv.org These mosaic PBP2 variants can have numerous amino acid changes compared to the wild-type protein. researchcommons.orguliege.be Crystal structure studies of PBP3 from Pseudomonas aeruginosa in complex with cefoperazone have provided insights into the binding mode and identified residues involved in the interaction. researchgate.netnih.gov Structural mutations near the active site, even if not directly at the catalytic serine, can influence the conformation of the active site and affect the binding and acylation efficiency of cefoperazone. nih.govnih.govacs.org Studies on Enterobacter cloacae Class C β-lactamase, which shares structural similarities with PBPs, have shown that mutations near the active site can impact the hydrolysis of cefoperazone. asm.orgnih.gov Reduced expression of porins, which facilitate the entry of antibiotics into Gram-negative bacteria, combined with altered PBP expression or affinity, can also contribute to resistance. asm.org
Acquisition of Novel PBPs with Reduced Susceptibility
Bacterial resistance to beta-lactam antibiotics, including cephalosporins like cefoperazone, can arise from alterations in the target penicillin-binding proteins (PBPs). patsnap.comoup.com While altered PBPs with decreased affinity for beta-lactams are more commonly associated with resistance in Gram-positive bacteria, this mechanism also contributes to resistance in Gram-negative species. oup.com These altered PBPs can exhibit reduced binding efficiency to the antibiotic, thereby diminishing the inhibitory effect on peptidoglycan synthesis, a crucial step in bacterial cell wall formation. patsnap.com
Research has indicated the involvement of PBP modifications in reduced susceptibility to cephalosporins. For instance, studies on Clostridioides difficile have identified amino acid substitutions in PBPs that correlate with increased minimum inhibitory concentrations (MICs) for cephalosporins. biorxiv.org The extent of the increase in MICs was found to be related to the number of these PBP substitutions. biorxiv.org In Proteus mirabilis, resistance mechanisms can include reduced expression of specific PBPs, such as PBP1a and PBP2, contributing to decreased susceptibility to certain antibiotics. frontiersin.org These findings highlight that while the acquisition of entirely novel PBPs is a possibility, modifications and reduced expression of existing PBPs with altered binding characteristics also play a significant role in conferring reduced susceptibility to cefoperazone and other beta-lactams.
Efflux Pump Systems
Bacterial efflux pumps are sophisticated transport systems embedded in the bacterial cell membrane that actively extrude various substrates, including antibiotics, from the cell's interior to the external environment. nih.govmdpi.com These systems play a crucial role in both intrinsic and acquired antibiotic resistance, contributing significantly to multidrug resistance phenotypes. nih.govmdpi.comfrontiersin.orgnih.govmdpi.comoup.commdpi.com By lowering the intracellular concentration of the antibiotic, efflux pumps can reduce its ability to reach its target site, such as the PBPs for cefoperazone. patsnap.com
Molecular Mechanisms of Cefoperazone Efflux from Bacterial Cells
In Gram-negative bacteria, which possess both an inner and an outer membrane, efflux systems involved in antibiotic resistance often consist of tripartite complexes. nih.govmdpi.com These complexes typically involve an inner membrane transporter protein, a periplasmic membrane fusion protein, and an outer membrane channel or porin. nih.govmdpi.com This coordinated assembly allows for the direct expulsion of the antibiotic from the cytoplasm or periplasm across the outer membrane.
The Resistance-Nodulation-Cell Division (RND) family of efflux pumps is a major contributor to intrinsic and acquired resistance in Gram-negative bacteria and is capable of expelling a broad range of antibiotics, including beta-lactams. nih.gov Specific RND efflux systems have been implicated in resistance to various drugs in important pathogens. For example, in Acinetobacter baumannii, systems like AdeABC, AdeFGH, and AdeIJK contribute to resistance against multiple antibiotics. nih.govmdpi.com In Pseudomonas aeruginosa, efflux pumps such as MexAB-OprM, MexCD-OprJ, MexEF-OprN, and MexXY-OprM are well-characterized for their role in antibiotic efflux. mdpi.commdpi.com
Direct evidence links specific efflux pumps to cefoperazone efflux. The AheABC efflux pump in Aeromonas hydrophila has been shown to regulate the efflux of cefoperazone, among other antibiotics, and contributes to the multidrug resistance phenotype in this organism. frontiersin.org Studies investigating resistance to cefoperazone/sulbactam in P. aeruginosa have also highlighted the involvement of efflux systems as a resistance mechanism. scielo.br These molecular machines effectively reduce the effective concentration of cefoperazone within the bacterial cell, allowing the bacteria to tolerate higher external drug levels.
Genetic Regulation of Efflux Pump Overexpression
The expression of efflux pump genes is often tightly regulated at the transcriptional level. nih.govoup.com Overexpression of these pumps, leading to increased antibiotic resistance, can occur through several genetic mechanisms. Mutations in regulatory genes, which can act as either negative repressors or positive activators of efflux pump operons, are a common cause of overexpression. nih.govmdpi.commdpi.com Alterations in the promoter regions of efflux pump genes can also lead to increased transcription. nih.gov Furthermore, the acquisition of mobile genetic elements carrying efflux pump genes or their regulatory elements can contribute to increased efflux capacity and resistance. nih.govmdpi.com
Numerous regulatory proteins control the expression of efflux pumps. For instance, in Klebsiella pneumoniae, the global regulator RamA can mediate resistance to beta-lactams by regulating efflux pumps like AcrAB and OqxAB. frontiersin.org In P. aeruginosa, mutations in regulators such as MexZ, MexR (nalB), NalC, NalD, and MexT can lead to the overexpression of specific Mex efflux systems, contributing to resistance to various antibiotics. mdpi.com The AdeFGH efflux pump in A. baumannii is regulated by AdeL, a transcriptional repressor, and its overexpression contributes to resistance. mdpi.com Similarly, the AdeIJK pump in A. baumannii is controlled by AdeN, a transcriptional regulator. mdpi.com These intricate regulatory networks allow bacteria to modulate efflux pump expression in response to environmental cues, including the presence of antibiotics, thereby enhancing their survival.
Outer Membrane Permeability and Porin Channel Modifications
The outer membrane of Gram-negative bacteria serves as a crucial barrier that restricts the entry of many hydrophilic antibiotics, including cefoperazone, into the cell. patsnap.comoup.comnih.govresearchgate.netmdpi.comnih.gov Hydrophilic antibiotics typically traverse the outer membrane through pore-forming proteins called porins. patsnap.comnih.govresearchgate.netmdpi.comnih.gov Modifications to these porin channels can significantly impact the influx of cefoperazone, contributing to reduced susceptibility or resistance.
Resistance mediated by altered outer membrane permeability can involve several mechanisms. These include the loss or significant reduction in the expression of major porin proteins, or the alteration of porin function through specific mutations that decrease channel permeability. oup.comnih.gov For example, the loss of general diffusion porins like OmpF and OmpC in Escherichia coli has been linked to decreased susceptibility to various beta-lactam antibiotics. nih.govasm.org
Studies on resistance to cefoperazone-sulbactam in Klebsiella pneumoniae have demonstrated that the loss of expression of a specific 39-kDa outer membrane protein can lead to an increase in the MICs of cefoperazone and the combination. asm.orgfrontiersin.org Reduced transcriptional levels of porin genes, such as ompK35 and ompK36, have also been observed in some carbapenem-resistant K. pneumoniae strains, suggesting a role for decreased porin expression in resistance. asm.org These modifications to the outer membrane and porin channels effectively limit the amount of cefoperazone that can reach its target PBPs in the periplasmic space, thereby contributing to resistance.
Development of Multidrug Resistance Phenotypes In Vitro
Multidrug resistance (MDR) in bacteria, characterized by resistance to multiple classes of antibiotics, is a significant clinical challenge. The development of MDR phenotypes in vitro often involves the co-occurrence and synergistic interaction of several resistance mechanisms, including those affecting cefoperazone. mdpi.comnih.govoup.comasm.orgmdpi.comnih.govmdpi.comfrontiersin.org In vitro studies are essential for understanding the complex interplay of these mechanisms and evaluating the effectiveness of antibiotics like cefoperazone, often in combination with beta-lactamase inhibitors like sulbactam, against MDR strains.
Research has shown that resistance to beta-lactam/beta-lactamase inhibitor combinations, such as cefoperazone-sulbactam, can be mediated by a combination of different mechanisms. asm.org For instance, an in vitro study on Klebsiella pneumoniae demonstrated that the combination of the loss of a 39-kDa outer membrane protein and the presence of a beta-lactamase (TEM-2) resulted in resistance to cefoperazone-sulbactam, even though neither mechanism alone caused substantial resistance in vivo. asm.org This highlights how the accumulation of seemingly less impactful mechanisms can collectively lead to a resistant phenotype.
Chemical Stability and Degradation Pathways of Cefoperazone
Hydrolytic Degradation Kinetics in Aqueous Environments
Hydrolysis is a primary degradation pathway for Cefoperazone (B1668861) in aqueous solutions. This process involves the reaction with water molecules, leading to the breakdown of the molecule. The rate and mechanism of hydrolysis are significantly influenced by environmental factors such as pH, temperature, and ionic strength.
pH-Dependent Hydrolysis Mechanisms
The stability of Cefoperazone in aqueous solutions is highly dependent on pH. Cefoperazone sodium is reported to be unstable under strong acidic and highly basic conditions. google.com Conversely, it shows relatively greater stability under neutral and slightly acidic conditions. google.com The beta-lactam ring, a characteristic feature of cephalosporins, is particularly sensitive to hydrolysis, which can be catalyzed by both acids and bases. researchgate.net Under alkaline conditions, hydrolysis is suggested as a main attenuation process in aquatic environments. nih.govsciengine.com Acid-catalyzed hydrolysis can also occur, particularly at low pH values. uni-due.de The inappropriate pH of solutions can accelerate drug decomposition. researchgate.net
Temperature and Ionic Strength Effects on Degradation Rates
Temperature plays a significant role in the degradation rate of Cefoperazone. Studies have shown that the degradation of Cefoperazone sodium increases with rising temperature. google.comasianpubs.org The effect of temperature can vary depending on the crystalline form of Cefoperazone sodium, with different forms exhibiting different stability profiles at various temperatures. For instance, at temperatures below 60°C, the chemical stability of crystalline forms A and B was found to be higher than that of the amorphous powder. However, at temperatures above 70°C, the chemical stability of crystal form B was the lowest, with crystal form A being more stable than the amorphous powder. The rate of degradation of crystal form B increased most significantly with rising temperature, possibly due to the more active release of water molecules and increased sensitivity of its lattice structure at higher temperatures. Water molecules can directly react with cephalosporins during degradation.
Table 1: Effect of Temperature on the Chemical Stability of Different Crystal Forms of Cefoperazone Sodium (Qualitative)
| Temperature Range | Stability Order (from High to Low) |
| < 60°C | Crystal form A > Crystal form B > Amorphous powder |
| > 70°C | Crystal form A > Amorphous powder > Crystal form B |
Ionic strength can also influence the rate of degradation reactions, particularly those involving ionic species. kkwagh.edu.ineopcw.com Changes in ionic strength by adding electrolytes can affect the observed degradation rate constant. kkwagh.edu.in While general principles suggest that ionic strength can impact reactions between charged species, specific detailed research findings on the quantitative effect of ionic strength on Cefoperazone degradation rates were not extensively detailed in the reviewed literature, although some studies mention controlling ionic strength in their experimental setups. sum.edu.pl
Photolytic Degradation Mechanisms
Cefoperazone is susceptible to degradation when exposed to light, a process known as photolysis. This degradation pathway can involve various mechanisms, including direct light absorption and photocatalytic processes in the presence of sensitizers or catalysts.
Light-Induced Cleavage and Isomerization Pathways
Photolytic degradation of Cefoperazone has been observed under different types of radiation, including UV, simulated solar, and LED light. researchgate.netresearchgate.net UV radiation has been shown to be particularly effective for Cefoperazone degradation. researchgate.netresearchgate.net Studies on photocatalytic degradation using materials like ZnO and TiO2 highlight the role of light in initiating degradation processes, even in the presence of catalysts. researchgate.netresearchgate.net While specific light-induced cleavage and isomerization pathways for Cefoperazone were not explicitly detailed in the search results, photolysis generally involves the absorption of light energy leading to the breaking of chemical bonds or rearrangement of the molecule.
Identification of Photodegradation Products
Research into the photodegradation of Cefoperazone has involved the identification of transformation products. Techniques such as HPLC and GC-MS have been employed to analyze the by-products formed during degradation. researchgate.netresearchgate.net One study on the photocatalytic degradation of Cefoperazone sodium proposed degradation pathways including hydrolysis, oxidation, reduction, and decarboxylation, leading to identified products that were primarily hydrolysis rather than oxidation byproducts transformed from the intermediate of beta-lactam bond cleavage. nih.govsciengine.com Another study mentioned identifying degradation impurities of Cefoperazone sodium, including "cefoperazone impurity A" and "cefoperazone C", which could be detected under conditions including high-temperature degradation. google.com A cefoperazone sodium hydrolysate has also been identified and its chemical structure presented, noting its relevance as an impurity reference substance. google.com
Oxidative Degradation Pathways
Oxidative degradation of Cefoperazone can occur through reactions with various oxidizing agents. This process can lead to the formation of different degradation products compared to hydrolysis or photolysis.
Studies have investigated the oxidative degradation of Cefoperazone using methods such as electro-Fenton oxidation. nih.govresearchgate.net These processes involve the generation of reactive oxygen species that can attack and break down the Cefoperazone molecule. In forced degradation studies, oxidizing agents like hydrogen peroxide have been used to induce oxidative degradation of Cefoperazone. nih.govresearchgate.net The determination of inorganic ions during electro-Fenton oxidation revealed that nitrogen in the Cefoperazone molecule was oxidized into ammonium (B1175870) and nitrate (B79036) ions. nih.govresearchgate.net Additionally, various organic acids, such as oxalic, succinic, oxamic, fumaric, and formic acids, were formed during this oxidative process. nih.govresearchgate.net A possible degradation pathway involving hydrolysis, hydroxylation, and decarboxylation during Cefoperazone mineralization under oxidative conditions has been proposed. nih.govresearchgate.net
Reactive Oxygen Species-Mediated Degradation
Reactive Oxygen Species (ROS) can play a role in the degradation of cefoperazone. Studies investigating the potentiation of cefoperazone-sulbactam-mediated elimination of Pseudomonas aeruginosa have shown that increased ROS production contributes to the killing efficacy nih.govnih.gov. While these studies focus on the biological impact of ROS in the presence of the antibiotic, they highlight the interaction between cefoperazone and ROS. Specifically, nitrite (B80452) has been shown to promote ROS generation through the activation of the pyruvate (B1213749) cycle and electron transport chain, which in turn potentiates the effect of cefoperazone-sulbactam nih.govnih.gov. This suggests that cefoperazone can be susceptible to degradation mediated by reactive oxygen species generated in various chemical or biological processes. Other research on the degradation of pharmaceutical compounds using photocatalytic methods also indicates the involvement of ROS such as superoxide (B77818) radicals (·O₂⁻) and hydroxyl radicals (·OH) in the degradation process mdpi.com.
Catalytic Effects of Metal Ions on Oxidation
Metal ions can catalyze the degradation of organic compounds, including antibiotics, often by influencing oxidation processes mdpi.com. While direct studies specifically detailing the catalytic effects of metal ions on cefoperazone oxidation were not extensively found in the search results, the general principle of metal ion catalysis in the degradation of organic pollutants and pharmaceuticals is well-established mdpi.comdntb.gov.uaacs.org. Metal ions, particularly transition metals, can act as Lewis acids, stabilizing transition states and facilitating electron transfer in redox reactions mdpi.com. In electro-Fenton processes used for cefoperazone degradation in wastewater, the generation of hydroxyl radicals from the catalytic decomposition of H₂O₂ by Fe²⁺ ions is a key mechanism researchgate.net. This indicates that metal ions like Fe²⁺ can indirectly catalyze cefoperazone degradation by promoting the formation of potent oxidizing species. The performance of different anode materials containing metal oxides (e.g., RuO₂/Ti, SnO₂–Sb₂O₅/Ti) in electro-Fenton oxidation of cefoperazone also highlights the role of metal species in the degradation process, although the primary mechanism in this context involves the generation of oxidants at the electrode surface researchgate.net.
Products of Cefoperazone Chemical Degradation
The chemical degradation of cefoperazone can yield various products depending on the degradation pathway and conditions.
Structural Characterization of Degradants
Structural characterization of cefoperazone degradants is crucial for understanding the degradation pathways. Studies employing techniques like HPLC coupled with mass spectrometry are common for identifying and characterizing degradation products of antibiotics researchgate.net. In the context of electrochemical oxidation of cefoperazone, identified degradation products included inorganic ions such as NH₄⁺ and NO₃⁻, as well as organic acids like oxalic, succinic, oxamic, fumaric, and formic acids researchgate.netresearchgate.net. Additionally, aromatic by-products have been observed, and potential degradation pathways involving hydrolysis, hydroxylation, and decarboxylation have been proposed during mineralization processes researchgate.net. Photocatalytic degradation studies have also identified hydrolysis products resulting from the cleavage of the β-lactam bond sciengine.comnih.gov.
Formation of Piperazine-2,5-diones and Other Cleavage Products
The formation of piperazine-2,5-diones (also known as diketopiperazines or DKPs) is a known degradation pathway for peptides and compounds containing peptide-like structures, including some beta-lactam antibiotics researchgate.netnih.govnih.govuit.no. While the search results did not explicitly detail the formation of piperazine-2,5-diones specifically from cefoperazone degradation, the general knowledge regarding the degradation of beta-lactam antibiotics like amoxicillin (B794) indicates that the formation of piperazine-2,5-dione derivatives can occur researchgate.net. This typically involves intramolecular cyclization reactions. Beta-lactam antibiotics are susceptible to degradation involving the cleavage of the beta-lactam ring researchgate.net. This cleavage can lead to the formation of various products, including penicilloic acids or other open-ring structures, which can then undergo further transformations, potentially leading to the formation of cyclic products like piperazine-2,5-diones, especially if the molecule contains suitable amino acid moieties. Alkaline degradation of cefoperazone has been studied, and methods for analyzing cefoperazone in the presence of its alkaline degradation product have been developed, although the specific structure of this product was not detailed in the immediate search results medcraveonline.com.
Factors Influencing Cefoperazone Stability in Non-Biological Matrices
Several factors can influence the stability of cefoperazone in non-biological matrices, such as pharmaceutical formulations, solutions, and environmental water.
pH: The pH of the solution is a critical factor affecting the stability of beta-lactam antibiotics like cefoperazone. Hydrolysis of the beta-lactam ring is a primary degradation pathway influenced by pH sciengine.comnih.gov. Cefoperazone is generally more stable under acidic conditions and undergoes hydrolysis under alkaline conditions sciengine.comnih.gov.
Temperature: Elevated temperatures accelerate chemical degradation reactions, including hydrolysis and oxidation. Storage recommendations for cefoperazone typically involve storing the intact vials at or below 25°C and protecting them from light mims.com. Reconstituted solutions have specific stability profiles depending on the diluent and storage temperature . For instance, stability in certain parenteral diluents is indicated for specific time periods under refrigerated or controlled room temperature conditions .
Light: Light exposure can also contribute to the degradation of cefoperazone . Protection from light is often recommended for the intact vials .
Presence of Catalysts: As discussed in section 5.3.2, the presence of metal ions can catalyze oxidation reactions that lead to degradation mdpi.comresearchgate.net. Other catalytic species or impurities in the matrix can also affect stability.
Solvent/Matrix Composition: The composition of the non-biological matrix, including the type of solvent or the presence of other substances, can influence cefoperazone stability. For example, the stability of cefoperazone in different parenteral diluents varies . In wastewater, the presence of various organic and inorganic substances can affect its degradation via processes like electrochemical oxidation researchgate.net.
Advanced Analytical Methodologies for Cefoperazone Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of cefoperazone (B1668861) analysis, offering robust methods for separating the target compound from impurities and matrix components. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique, while Ultra-Performance Liquid Chromatography (UPLC) offers enhanced resolution and speed. nih.govingentaconnect.com Thin-Layer Chromatography (TLC) also finds application, particularly for qualitative assessments. researchgate.netscielo.brdergipark.org.tr
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is extensively used for the quantitative determination of cefoperazone in bulk drug and pharmaceutical formulations. orientjchem.orgsphinxsai.com Method development involves optimizing parameters such as stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation, sensitivity, and peak characteristics. nih.govorientjchem.orgsphinxsai.com
Validation of HPLC methods for cefoperazone is performed according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). orientjchem.orgsphinxsai.comscilit.com Key validation parameters include specificity, linearity, accuracy, precision, limits of detection (LOD) and quantification (LOQ), robustness, and ruggedness. orientjchem.orgsphinxsai.comscilit.com
Several validated RP-HPLC methods for cefoperazone have been reported, utilizing various C18 columns and mobile phases typically composed of buffer solutions (e.g., phosphate (B84403) buffer, ammonium (B1175870) acetate (B1210297) buffer) and organic modifiers (e.g., acetonitrile (B52724), methanol) in varying ratios. nih.govorientjchem.orgsphinxsai.com Detection is commonly performed using UV-Vis detectors. nih.govorientjchem.orgsphinxsai.com
Table 1: Examples of RP-HPLC Parameters for Cefoperazone Analysis
| Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |
| ODS C18 (150x4.6mm, 5µm) | KH₂PO₄ solution:Acetonitrile (80:20) | 1.0 | 230 | Not specified | nih.gov |
| SS Wakosil II- C18 (250x4.6mm, 5µm) | Phosphate buffer (pH 6.8):Methanol (3:1) | 1.0 | 254 | 2.6 | orientjchem.org |
| RP C-18 (25cm x 4.6mm, 5µm) | Ammonium acetate buffer (pH 5.5):Methanol (30:70) | 0.5 | 250 | 3.512 | sphinxsai.com |
| C8 (250x4.6mm, 5µm) | Methanol:0.05 M KH₂PO₄ buffer (77.5:22.5, pH 7.5) | Not specified | 254 | Not specified | aphrc.orgnih.govoup.com |
| Waters xbridge C18 (150x4.6 mm, 3.5 µm) | 0.005 M Tetrabutyl ammonium hydroxide (B78521) buffer (pH 6.80):Acetonitrile (Gradient) | 1.0 | 230 | ~8.5 | scilit.comingentaconnect.com |
Validation studies demonstrate the suitability of these methods for quantitative analysis. For instance, one method showed linearity in the range of 0.4-100 µg/ml with LOD and LOQ values of 0.2 µg/ml and 0.4 µg/ml, respectively. orientjchem.org Another method for simultaneous estimation with sulbactam (B1307) in dried blood spots showed a linear range of 2.5-250 μg/ml for cefoperazone. innovareacademics.in
UV-Vis Detection Parameters
UV-Vis detection is commonly used in HPLC methods for cefoperazone due to the compound's chromophoric properties. nih.govorientjchem.orgsphinxsai.com The optimal detection wavelength is typically determined by the UV absorption spectrum of cefoperazone, with reported wavelengths including 230 nm, 254 nm, and 250 nm, depending on the specific method and mobile phase composition. nih.govorientjchem.orgsphinxsai.com
Diode Array Detection (DAD) Applications
Diode Array Detection (DAD) is a powerful tool in cefoperazone research, providing full spectral information across a range of wavelengths simultaneously. innovareacademics.innih.govgoogle.com This is particularly useful for assessing peak purity and identifying co-eluting impurities, enhancing the specificity and reliability of the analysis. scilit.comoup.com DAD allows for the confirmation of the identity of cefoperazone based on its characteristic UV spectrum. oup.com It is also applied in the development of methods for simultaneous determination of cefoperazone with other compounds like sulbactam. innovareacademics.innih.gov
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution
UPLC offers significant advantages over conventional HPLC, including improved resolution, speed, and sensitivity, primarily due to the use of smaller particle size stationary phases (typically < 2 µm). ingentaconnect.com UPLC methods for cefoperazone have been developed for the determination of content and related substances, offering shorter run times and enhanced separation efficiency. ingentaconnect.com UPLC coupled with mass spectrometry (UPLC-MS/MS) is particularly valuable for complex sample matrices and trace analysis. nih.govnih.govresearchgate.net
Thin-Layer Chromatography (TLC) for Qualitative Analysis
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) are used for the qualitative analysis and identification of cefoperazone, as well as for monitoring the separation of the drug from its impurities. researchgate.netaphrc.orgscielo.brdergipark.org.triosrjournals.org TLC provides a simple and rapid method for initial assessment and can be used to check the purity of samples. dergipark.org.tr HPTLC offers improved resolution and can be coupled with densitometric evaluation for semi-quantitative analysis. aphrc.orgiosrjournals.org Stationary phases typically involve silica (B1680970) gel plates, and mobile phases are optimized solvent mixtures. aphrc.orgiosrjournals.org Detection is often performed using UV light at wavelengths like 254 nm. aphrc.orgiosrjournals.org
Mass Spectrometry (MS) for Structural Identification and Trace Analysis
Mass Spectrometry (MS) is a powerful technique for the structural identification of cefoperazone and its degradation products or impurities. google.comgoogle.com Coupled with chromatographic techniques like LC (LC-MS and LC-MS/MS), MS provides highly sensitive and selective detection, making it indispensable for trace analysis in complex matrices such as biological fluids. researchgate.netingentaconnect.comnih.govnih.govresearchgate.net
LC-MS/MS methods have been developed for the simultaneous determination of cefoperazone with sulbactam in plasma, offering high sensitivity and rapid analysis times. ingentaconnect.comnih.govresearchgate.net These methods often utilize electrospray ionization (ESI) in positive or negative ion mode and operate in multiple reaction monitoring (MRM) mode for targeted quantification. ingentaconnect.comnih.gov MS can also be used to identify metabolites of cefoperazone. google.com High-resolution MS techniques, such as Quadrupole Time-of-Flight MS (QTOFMS), can provide accurate mass measurements for elemental composition determination and structural confirmation of impurities. magtechjournal.com
Table 2: Examples of LC-MS/MS Parameters for Cefoperazone Analysis
| Chromatography Column | Mobile Phase | Flow Rate (mL/min) | Ionization Mode | MRM Transitions (m/z) | Matrix | Reference |
| Waters Xterra C18 | Not specified (Gradient) | Not specified | Negative ESI | 644.1→528.0 | Human plasma | nih.gov |
| Not specified (UPLC BEH C18) | 0.1% formic acid in water:Acetonitrile (Gradient) | Not specified | Positive ESI | Not specified | Human plasma, CSF | nih.gov |
| Shim-pack XR-ODS C18 | Water (0.1% formic acid):Acetonitrile (0.1% formic acid) (Gradient) | 0.3 | Not specified | 646→530 | Dog plasma | ingentaconnect.com |
| Shim-pack XR-ODS C18 | Water (0.1% formic acid):Acetonitrile (0.1% formic acid) (Gradient) | 0.3 | Positive ESI | 646→530 | Dog plasma | ingentaconnect.com |
Mass spectrometry provides valuable data for confirming the molecular weight and fragmentation patterns of cefoperazone and its related substances, aiding in their definitive identification. google.comgoogle.com
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Spectroscopic Methods
Spectroscopic methods probe the interaction of molecules with electromagnetic radiation to gain insights into their structure, functional groups, and concentration.
Fourier-Transform Infrared (FTIR) spectroscopy is a technique that measures the absorption or transmission of infrared light by a sample. Specific functional groups within a molecule absorb infrared radiation at characteristic frequencies, producing a unique spectrum that serves as a molecular fingerprint. FTIR spectroscopy is used to identify the presence of key functional groups in Cefoperazone and to assess its identity and purity. dergipark.org.trspecac.com
For Cefoperazone, FTIR spectroscopy can reveal characteristic absorption bands corresponding to the beta-lactam carbonyl group, amide linkages, hydroxyl group, and aromatic rings. specac.comresearchgate.net For example, the carbonyl stretching vibration of the beta-lactam ring typically appears around 1770 cm⁻¹. researchgate.net Changes in the FTIR spectrum can indicate degradation or the presence of impurities. lew.ro
An example of characteristic FTIR peaks for Cefoperazone can be illustrated in a table:
| Functional Group | Characteristic Wavenumber (cm⁻¹) |
| β-Lactam C=O | ~1770 |
| Amide C=O | ~1650-1690 |
| O-H (Phenol) | ~3200-3550 (Broad) |
| Aromatic C=C | ~1500-1600 |
| C-N | ~1020-1250 |
| C-S | ~600-800 |
(Note: These values are approximate and can vary slightly depending on the sample state and instrument.)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of molecules. It provides information about the number and types of atoms (commonly ¹H and ¹³C) and their connectivity within the molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra, the complete molecular structure of Cefoperazone can be confirmed. nih.govemerypharma.comcore.ac.uk
Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed for comprehensive structural elucidation. emerypharma.comcore.ac.uk ¹H NMR provides information about the proton environment, while ¹³C NMR reveals the carbon skeleton. Two-dimensional NMR techniques establish correlations between protons and carbons, confirming connectivity and aiding in the assignment of signals in complex spectra. core.ac.uk NMR is essential for confirming the stereochemistry and purity of Cefoperazone. scribd.com
UV-Visible (UV-Vis) spectrophotometry measures the absorption of ultraviolet and visible light by a substance. Many organic compounds, including Cefoperazone, absorb UV-Vis light at specific wavelengths due to the presence of chromophores (functional groups with delocalized electrons). UV-Vis spectrophotometry is a simple and widely used technique for the quantitative determination of Cefoperazone concentration in solutions and for assessing its purity. dergipark.org.trasianpubs.orgasianpubs.org
Cefoperazone exhibits characteristic absorption maxima in the UV region. The Beer-Lambert Law relates the absorbance of a solution to the concentration of the analyte, allowing for quantitative analysis. asianpubs.org UV-Vis spectrophotometry can be used for the routine quality control of Cefoperazone formulations. nih.govresearchgate.net Changes in the UV-Vis spectrum or absorbance values can indicate degradation or the presence of UV-absorbing impurities. asianpubs.org
Studies have reported using UV-Vis spectrophotometry for the determination of Cefoperazone, sometimes involving reactions that produce a colored product for better visibility in the visible range. asianpubs.org The method can be validated for linearity, accuracy, and precision for the quantitative analysis of Cefoperazone. asianpubs.orgresearchgate.net
An example of UV-Vis data for Cefoperazone might show an absorption maximum (λmax) around 220-230 nm. asianpubs.orgnih.gov
| Analytical Method | Application | Key Information Provided |
| LC-MS | Degradation product profiling | Mass and separation information |
| MS/MS | Fragmentation analysis | Structural details from ion fragments |
| HRMS | Accurate mass determination | Elemental composition, precise mass |
| FTIR Spectroscopy | Functional group analysis | Identification of key chemical bonds |
| NMR Spectroscopy | Structural confirmation | Detailed molecular structure and connectivity |
| UV-Vis Spectrophotometry | Concentration determination, Purity assessment | Quantitative analysis, UV absorption profile |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer sensitive, rapid, and cost-effective approaches for the detection and characterization of cefoperazone (Cefobis) in various matrices, including pharmaceutical formulations, biological fluids, and environmental samples. These techniques rely on measuring the electrical properties or responses of cefoperazone when subjected to controlled electrical potentials. wisdomlib.orgresearchgate.netnih.gov Voltammetry, in particular, is a widely utilized electrochemical technique for cefoperazone analysis. electrochemsci.orgnih.govingentaconnect.comresearchgate.net
Various voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), square wave voltammetry (SWV), and adsorptive cathodic stripping voltammetry (AdCSV), have been employed to study the electrochemical behavior of cefoperazone. researchgate.netingentaconnect.comresearchgate.netresearchgate.netmdpi.com These methods can provide valuable information about the redox processes of the compound and enable its quantitative determination. ingentaconnect.comresearchgate.net
Studies have shown that cefoperazone exhibits irreversible oxidation or reduction processes at different electrode surfaces, such as glassy carbon electrodes (GCE) and hanging mercury drop electrodes (HMDE). researchgate.netingentaconnect.comresearchgate.netresearchgate.net The electrochemical behavior is influenced by factors such as pH, scan rate, concentration, and the nature of the supporting electrolyte. ingentaconnect.comresearchgate.net
Modified electrodes are frequently used to enhance the sensitivity and selectivity of electrochemical methods for cefoperazone detection. electrochemsci.orgresearchgate.netrsc.orgrsc.orgnih.govorscience.ruunits.it These modifications can involve incorporating nanomaterials like graphene nanosheets, gold nanoparticles, cerium oxide nanoparticles, nickel oxide nanoparticles, and multi-walled carbon nanotubes (MWCNTs) onto the electrode surface. electrochemsci.orgresearchgate.netrsc.orgrsc.orgunits.it Such modifications can improve electron transfer rates, increase the effective surface area, and provide catalytic activity, leading to enhanced analytical performance. electrochemsci.orgresearchgate.netrsc.orgrsc.org
Detailed research findings highlight the application of these electrochemical methods for cefoperazone analysis:
Cyclic Voltammetry (CV): CV studies on bare carbon paste electrodes (CPE) show weak redox peaks for cefoperazone, indicating a lower kinetic reaction rate. electrochemsci.org However, modified carbon paste electrodes incorporating materials like ionic liquid, graphene nanosheets, Au, and CeO2 nanoparticles significantly enhance the electron-transfer rate and increase the participation of cefoperazone in the electrochemical reaction, resulting in a clear anodic peak. electrochemsci.org Cefoperazone also exhibits an irreversible cathodic peak in Britton-Robinson buffers at a hanging mercury drop electrode, indicating an adsorption-controlled process. researchgate.netresearchgate.netnih.govnih.govresearchgate.net
Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): DPV and SWV are favored for quantitative analysis due to their higher sensitivity, better discrimination against background currents, and lower detection limits compared to other voltammetric techniques. ingentaconnect.comscispace.com These methods have been successfully applied for the determination of cefoperazone in various matrices, including pharmaceutical dosage forms, bacterial cultures, milk, and urine. researchgate.netnih.govingentaconnect.comresearchgate.netnih.gov
Adsorptive Cathodic Stripping Voltammetry (AdCSV): AdCSV, particularly with a hanging mercury drop electrode, has been used for sensitive determination of cefoperazone. researchgate.netresearchgate.netnih.govnih.gov This technique involves an accumulation step where cefoperazone is adsorbed onto the electrode surface before the voltammetric scan, leading to increased sensitivity. researchgate.net
Amperometric Detection: Amperometric detection, often coupled with techniques like HPLC or microchip electrophoresis, is also used for cefoperazone analysis. nih.govnih.gov This involves measuring the current generated at a constant potential as the analyte flows past the electrode. nih.govnih.gov
Specific studies have reported the following data and findings:
A nano-composite modified carbon paste electrode using coulometric fast Fourier transformation admittance voltammetry (CFFTAV) showed a linear response for cefoperazone in the concentration range of 2 to 120 × 10⁻⁹ M with a detection limit of 1.20 × 10⁻¹¹ M. electrochemsci.orgresearchgate.net The method demonstrated high sensitivity, fast response time (less than 5 seconds), and long-term stability, and was successfully applied to determine cefoperazone in pharmaceutical formulations. electrochemsci.orgresearchgate.net
Square-wave voltammetry in Britton-Robinson buffer at pH 4.4 provided a sensitive determination of cefoperazone with a low detection limit of about 0.5 nmol L⁻¹. nih.gov The method was effective for determining cefoperazone in bacterial cultures, milk, and urine, even without extensive sample pretreatment for urine. nih.gov
DPV and SWV methods using a glassy carbon electrode in phosphate buffer at pH 2.00 allowed for cefoperazone quantitation in supporting electrolyte over the ranges of 4x10⁻⁶ – 2x10⁻⁵ M (DPV) and 4x10⁻⁶ – 6x10⁻⁵ M (SWV), and in spiked serum samples over the range of 4x10⁻⁶ – 2x10⁻⁵ M for both techniques. researchgate.netingentaconnect.com
A nanosensor prepared by modifying a glassy carbon electrode with NiO and MWCNTs showed an eightfold increase in the peak current intensity of Cefoperazone Sodium Sulbactam Sodium (CSSS) compared to an unmodified electrode. rsc.orgrsc.org This sensor achieved a detection limit of 3.31 nM for CSSS in wastewater. rsc.orgrsc.org
The electrochemical behavior of cefoperazone can be attributed to the redox activity of specific functional groups within its structure. For instance, the oxidation of cefoperazone at a glassy carbon electrode has been studied, and a detailed oxidation mechanism has been proposed. ingentaconnect.comresearchgate.net The electrochemical activity at a hanging mercury drop electrode is linked to the reduction of the 3-4 double bond of the cephem nucleus, activated by the [(1-methyl-1H-tetrazol-5-yl)sulphanyl]methyl group at the C₃ position. nih.gov
These studies demonstrate the versatility and effectiveness of electrochemical methods for the detection and characterization of cefoperazone, offering advantages in terms of sensitivity, speed, and applicability to various sample types.
Here are some detailed research findings presented in a table format:
| Electrochemical Method | Electrode Type | Supporting Electrolyte / pH | Analyte Matrix | Detection Limit | Linear Range | Key Findings | Source |
| Coulometric FFT Admittance Voltammetry | Nano-composite modified carbon paste electrode | 0.05 M phosphate buffer solution, pH 4.0 | Pharmaceutical formulation | 1.20 × 10⁻¹¹ M | 2 to 120 × 10⁻⁹ M | Enhanced sensitivity and fast response time. Successfully applied to pharmaceutical formulations. | electrochemsci.orgresearchgate.net |
| Square-Wave Voltammetry (SWV) | Not specified (implied standard electrode) | Britton-Robinson buffer, pH 4.4 | Buffers, bacterial culture, milk, urine | ~0.5 nmol L⁻¹ (buffer), ~1.5 µmol L⁻¹ (bacterial culture), 500 nmol L⁻¹ (milk, urine) | Not specified | Sensitive detection in various complex matrices. Suitable for direct determination in bacterial cultures. | nih.gov |
| Differential Pulse Voltammetry (DPV) | Glassy Carbon Electrode | Phosphate buffer, pH 2.00 | Pharmaceutical dosage forms, spiked serum samples | Not specified | 4x10⁻⁶ – 2x10⁻⁵ M (electrolyte), 4x10⁻⁶ – 2x10⁻⁵ M (serum) | Developed for assay in pharmaceutical and biological fluids. Irreversible oxidation process. | researchgate.netingentaconnect.com |
| Square Wave Voltammetry (SWV) | Glassy Carbon Electrode | Phosphate buffer, pH 2.00 | Pharmaceutical dosage forms, spiked serum samples | Not specified | 4x10⁻⁶ – 6x10⁻⁵ M (electrolyte), 4x10⁻⁶ – 2x10⁻⁵ M (serum) | Developed for assay in pharmaceutical and biological fluids. Irreversible oxidation process. | researchgate.netingentaconnect.com |
| Square Wave Voltammetry (SWV) | NiO/MWCNTs modified Glassy Carbon Electrode | Solution of different pH | Wastewater (Cefoperazone Sodium Sulbactam Sodium) | 3.31 nM | Not specified | Enhanced peak current intensity compared to unmodified electrode. Involvement of protons in electron transfer. | rsc.orgrsc.org |
| Adsorptive Cathodic Stripping Voltammetry (AdCSV) | Hanging Mercury Drop Electrode | Britton-Robinson buffer, pH 4.0 | Bulk powder, pharmaceutical dosage forms, human urine | Not specified | Not specified | Adsorption-controlled reduction process. Successfully applied to pharmaceutical formulations and spiked human urine. | researchgate.netnih.govnih.gov |
| Cyclic Voltammetry (CV) | Hanging Mercury Drop Electrode | Britton-Robinson buffers, pH 3-6 | Not specified | Not applicable (qualitative) | Not applicable | Single irreversible cathodic peak observed. Process is adsorption-controlled. Peak potential shifts with pH. | researchgate.netresearchgate.netnih.gov |
| Amperometric Detection (coupled with ME) | Gold nanoparticles modified ITO-coated PET film | Optimized buffer concentration and pH | Plasma sample | 0.52 μg/mL (cefoperazone) | Not specified | Rapid and sensitive detection in biological samples with simple pretreatment. | nih.gov |
Environmental Fate and Ecotoxicological Implications of Cefoperazone Residues
Occurrence and Distribution in Environmental Compartments
Pharmaceutical residues have been frequently detected in various environmental compartments globally, including surface water, groundwater, and soil. umweltbundesamt.de While extensive monitoring data specifically for cefoperazone (B1668861) across all environmental matrices is not as readily available as for some other antibiotics, the general pathways and potential for occurrence can be inferred from studies on similar cephalosporins and antibiotics.
Detection in Aqueous Systems (Surface Water, Groundwater)
Antibiotics can reach surface water and groundwater through the discharge of treated and untreated wastewater, agricultural runoff containing animal manure, and leaching from landfills. mdpi.comresearchgate.netnih.gov Studies on the occurrence of pharmaceuticals in water environments have detected various antibiotics, highlighting the potential for cefoperazone to be present. For instance, cephalosporins in general have been reported in water bodies at concentrations ranging from 0.30 to 0.03 mg/L in different matrices, including treated effluents, sewage, and surface waters. researchgate.net While specific detection data for cefoperazone in surface and groundwater in comprehensive reviews might be limited, its water solubility suggests a potential for its presence in aqueous systems. fishersci.cafishersci.carsc.org
Presence in Soil and Sediment Matrices
Antibiotics can enter soil through the application of contaminated manure and sewage sludge as fertilizers. mdpi.comnih.gov From soil, they can leach into groundwater or be transported to surface water via runoff. mdpi.comnih.gov The presence of antibiotics in sediment is also a concern, as sediments can act as a sink for these compounds. researchgate.netgoogle.compjoes.com While few studies specifically detail the fate of cephalosporins in soil, it is understood that they can be sorbed to soil matrices depending on their chemical properties. uni-due.de
Abiotic Transformation Processes in the Environment
Abiotic processes such as hydrolysis and photolysis can play a significant role in the transformation and removal of pharmaceuticals from the environment.
Hydrolysis in Natural Waters
Hydrolysis is a key abiotic degradation pathway for beta-lactam antibiotics like cefoperazone, which contain a susceptible beta-lactam ring. frontiersin.org The stability of cefoperazone in aqueous solutions is pH and temperature dependent. researchgate.neteurasianjournals.com Degradation can occur through multiple pathways, and the rate of hydrolysis can be influenced by environmental conditions, including pH. uni-due.deresearchgate.netnih.gov Studies on the stability of cefoperazone sodium have indicated that a stable pH environment can prevent the product pH value from becoming too low, which could quicken degradation. google.com Alkaline conditions have been shown to promote the hydrolysis of cefoperazone. nih.gov
Photolysis under Environmental Lighting Conditions
Photolysis, the degradation of compounds by light, can also contribute to the transformation of cefoperazone in the environment, particularly in surface waters exposed to sunlight. Studies on the photocatalytic degradation of cefoperazone have shown that it can be degraded under various types of radiation, including simulated solar and UV light. researchgate.netresearchgate.netresearchgate.net UV radiation has been found to be effective for cefoperazone degradation. researchgate.netresearchgate.net While direct photolysis can occur, photocatalysis in the presence of materials like TiO2 and ZnO can significantly enhance the degradation rate. researchgate.netresearchgate.netresearchgate.net For example, one study showed that UV radiation alone degraded 29.5% of cefoperazone after 60 minutes, while the presence of ZnO or TiO2 led to complete removal within 20-30 minutes under UV radiation. researchgate.netresearchgate.net
Here is a table summarizing some photolytic degradation data for cefoperazone:
| Radiation Type | Catalyst | Degradation Efficiency (60 min) | Complete Degradation Time (UV) | Source |
| UV | None | 29.5% | - | researchgate.netresearchgate.net |
| UV | TiO2 | - | 30 min | researchgate.netresearchgate.net |
| UV | ZnO | - | 20 min | researchgate.netresearchgate.net |
| Simulated Solar | TiO2 | ~60% | - | researchgate.netresearchgate.net |
| Simulated Solar | ZnO | ~70% | - | researchgate.netresearchgate.net |
| LED | TiO2 | ~60% | - | researchgate.netresearchgate.net |
| LED | ZnO | ~70% | - | researchgate.netresearchgate.net |
Biotic Transformation and Biodegradation by Microorganisms
The biodegradation of antibiotics by microorganisms in the environment is another important fate process. However, many antibiotics, including cephalosporins, are not readily biodegradable in conventional wastewater treatment processes or the natural environment. researchgate.netuni-due.descielo.brfrontiersin.orgdrugbank.comroche.com The recalcitrance of antibiotic-containing effluents can make biological treatment less effective for their removal. uni-due.descielo.br While some studies suggest that acclimatization or prolonged exposure of microorganisms to antibiotic residues might increase their resistance and potentially their ability to degrade these substances, this also presents a risk of spreading antibiotic resistance. scielo.br Cefoperazone is listed as "Not readily biodegradable" with a low biodegradation score in some databases. drugbank.com
Microbial Degradation Pathways in Environmental Samples
Role of Fungi and Bacteria in Cefoperazone Biotransformation
Both bacteria and fungi are recognized as primary bioremediators capable of degrading, removing, altering, immobilizing, or detoxifying various chemicals from the environment agriscigroup.usfrontiersin.org. Studies with pure cultures of bacteria and fungi have provided insights into the biodegradation and biotransformation pathways of various organic compounds nih.gov. Fungi, for instance, have been studied for their ability to biotransform fluoroquinolone antibiotics using enzymes like laccases and dye-decolorizing peroxidases mdpi.com. Bacteria also play a significant role in biotransformation processes nih.gov. While the specific roles of various fungal and bacterial species in the direct biotransformation of cefoperazone in environmental settings are not detailed in the provided results, the general capacity of these microbial groups for antibiotic biotransformation is established agriscigroup.usnih.gov. Some organisms, such as certain fungi, are considered suitable for the biotransformation of cephem compounds, a class that includes cefoperazone google.com.
Metabolite Identification in Bioremediation Studies
Bioremediation strategies aim to utilize microbial activity to clean up contaminated sites agriscigroup.usfrontiersin.org. Identifying the metabolites produced during the microbial degradation of pollutants is crucial for understanding the detoxification process and assessing the environmental impact of the transformation products nih.gov. Cefoperazone A is identified as the principal metabolite of cefoperazone sodium nih.gov. This metabolite retains some antimicrobial activity, ranging from slightly below to 16-fold less than the parent compound nih.gov. It is also bactericidal and shows moderate beta-lactamase stability nih.gov. Studies on the biotransformation of other compounds in bioremediation contexts have involved the identification of ring-cleaved metabolites researchgate.net. Understanding the metabolic pathways and identifying metabolites are essential for developing effective bioremediation processes nih.gov.
Sorption and Desorption Behavior in Soils and Sediments
Sorption and desorption processes significantly influence the fate and transport of contaminants in soils and sediments 123docz.net. These processes involve the binding of compounds to soil or sediment particles, which can reduce their mobility and bioavailability mdpi.com. The amount of adsorbed compounds can be related to the organic matter content in soils and water systems mdpi.com. Adsorption mechanisms can include electrostatic attraction, π–π interactions, hydrogen bonding, pore-filling, and hydrophobic interactions mdpi.com. While the provided information suggests that sorption to soil is a potential attenuation process for cephalosporins researchgate.net, detailed data specifically on the sorption and desorption behavior of cefoperazone in various soil and sediment types is not extensively available. Studies on other pollutants highlight the importance of factors like organic matter content and the properties of the adsorbent surface in these processes mdpi.com.
Non-Target Environmental Organism Effects (Ecotoxicity Studies)
The presence of antibiotics in the environment raises concerns about their potential ecotoxicological effects on non-target organisms researchgate.net. Ecotoxicity studies assess the harmful effects of substances on various environmental organisms across different trophic levels europa.eu.
Aquatic Organism Responses (Algae, Daphnia, Fish)
Aquatic organisms, including algae, daphnia, and fish, are commonly used in ecotoxicity testing to evaluate the impact of pollutants in aquatic environments europa.euconcawe.eu. These organisms represent different trophic levels and sensitivities. Studies on the toxicity of various substances to aquatic species involve determining endpoints such as lethal concentration (LC50) or effective concentration (EC50) europa.euconcawe.eu. For example, studies have investigated the toxicity of other substances to Daphnia magna, green algae (Pseudokirchneriella subcapitata), and fish, reporting EC50 or LC50 values based on parameters like immobilization, growth rate, or survival europa.euconcawe.eu. Daphnia magna is a widely used model organism in toxicological research due to its sensitivity to environmental stressors researchgate.net. Research on the toxicity of cefoperazone to developing zebrafish embryos has indicated that certain structural components of cefoperazone and its impurities can induce adverse effects and alter gene expression related to development researchgate.netnih.gov.
Terrestrial Organism Responses (Soil Microorganisms, Plants)
Terrestrial ecosystems, including soil and plants, can also be exposed to antibiotic residues. Soil microorganisms play vital roles in nutrient cycling, organic matter decomposition, and maintaining soil structure frontiersin.orgmdpi.com. The activity and diversity of soil microbial communities can be influenced by various factors, including the presence of pollutants frontiersin.orgredalyc.org. Studies have evaluated the responses of soil microbial biomass and activity to different land use patterns and the presence of other substances frontiersin.orgredalyc.org. While the provided information highlights the importance of soil microorganisms and their interactions with plants mdpi.com, specific ecotoxicity data regarding the effects of cefoperazone on soil microorganisms and plants are not detailed. However, the general principle that pollutants can impact soil microbial activity and plant growth is established frontiersin.orgmdpi.com.
Table 1: Ecotoxicity Data Examples (Illustrative based on search results for various substances)
| Organism Type | Species | Endpoint | Concentration (e.g., mg/L) | Effect Observed | Source |
| Aquatic Invertebrate | Daphnia magna | 48-hour EL50 | 41 | Effective Loading (Immobilization) | europa.eu (Example for a different substance) |
| Algae | Pseudokirchneriella subcapitata | 72-hour ErL50 | 0.51 - 8.8 | Effective Loading (Growth Rate) | concawe.eu (Example for a different substance) |
| Fish | Oncorhynchus mykiss | 96-hour LL50 | > 0.30 | Lethal Loading (Survival) | concawe.eu (Example for a different substance) |
| Aquatic Organism | Zebrafish embryos | Gene Expression | Not specified | Altered expression related to development | researchgate.netnih.gov (Cefoperazone and impurities) |
Table 2: Summary of Microbial Roles in Biotransformation
| Microbial Group | Role in Biotransformation | Relevance to Cefoperazone | Source |
| Bacteria | Degradation and transformation of organic compounds | General capacity for antibiotic biotransformation; specific pathways for beta-lactams exist | sustaine.orgagriscigroup.usnih.gov |
| Fungi | Degradation and transformation via enzymatic activity | Capacity for biotransformation of related compounds (cephems); enzymatic mechanisms exist | agriscigroup.usmdpi.comgoogle.com |
| Microorganisms | Overall bioremediation of pollutants in various environments | Key agents in breaking down or transforming contaminants | agriscigroup.usfrontiersin.org |
Environmental Risk Assessment Methodologies for Pharmaceutical Compounds
Environmental Risk Assessment (ERA) for medicinal products is a critical and often mandatory process globally, particularly in regions like the European Union, aimed at evaluating and mitigating the potential adverse impacts of pharmaceuticals on ecosystems. freyrsolutions.comfreyrsolutions.comeuropa.euqbdgroup.comdlrcgroup.comsetterwalls.se The primary objective of an ERA is to identify and quantify the potential environmental risks posed by medicinal products throughout their lifecycle, from manufacturing and use to disposal. qbdgroup.comsetterwalls.se
The ERA process for pharmaceuticals typically employs a tiered approach, beginning with an initial screening phase (Phase I) and progressing to more comprehensive investigations (Phase II) if the initial assessment indicates a potential environmental concern. freyrsolutions.comeuropa.eudlrcgroup.com
Phase I: This preliminary phase involves an initial assessment of the potential environmental exposure of the pharmaceutical substance. It often utilizes a decision-tree approach based on factors such as the predicted environmental concentration (PEC), which is estimated based on consumption data, excretion rates, and wastewater treatment removal rates, as well as the substance's physico-chemical properties like persistence and potential for bioaccumulation. freyrsolutions.comeuropa.eudlrcgroup.com If the PEC exceeds a certain threshold or if the substance possesses characteristics suggesting a potential risk, a more detailed Phase II assessment is triggered. europa.eu
Phase II: This phase involves conducting specific studies to determine the environmental fate and ecotoxicological effects of the medicinal product's active substance(s). Fate studies investigate how the substance behaves and degrades in various environmental compartments (e.g., water, soil, sediment). freyrsolutions.comeuropa.eu Ecotoxicity studies assess the potential harm to representative aquatic and terrestrial organisms from different trophic levels, such as algae, daphnids, fish, and microorganisms. freyrsolutions.comeuropa.eu These studies often adhere to standardized guidelines developed by organizations like the Organisation for Economic Co-operation and Development (OECD). europa.eutoxminds.com
A key component of the ERA is the risk characterization, which typically involves comparing the Predicted Environmental Concentration (PEC) with the Predicted No Effect Concentration (PNEC). researchgate.netroche.com The PNEC is derived from the toxicity data obtained in Phase II studies by applying appropriate assessment factors to the lowest observed effect concentrations (e.g., NOECs, EC10, EC50) to account for uncertainties in extrapolating from laboratory tests to the complex environment and to protect the most sensitive species. nih.govresearchgate.netroche.com A PEC/PNEC ratio equal to or greater than one generally indicates a potential environmental risk that may require further investigation or risk mitigation measures. roche.com
Regulatory bodies, such as the European Medicines Agency (EMA), provide detailed guidelines for conducting ERAs for medicinal products. freyrsolutions.comeuropa.eudlrcgroup.com Recent revisions to these guidelines aim to enhance the accuracy and sensitivity of assessments, for example, by incorporating more detailed dose-response data and aligning with international standards. freyrsolutions.comtoxminds.com The ERA should comprehensively consider the physico-chemical properties, ecotoxicological profile, and environmental fate of the active substance(s). freyrsolutions.comdlrcgroup.com
Challenges in environmental risk assessment for pharmaceuticals include adequately addressing the potential risks posed by metabolites, assessing the effects of mixtures of multiple compounds present in the environment, and incorporating real-world exposure scenarios. researchgate.nettoxminds.comroche.comepa.gov Furthermore, for antibiotics like cefoperazone, there is an increasing focus on evaluating the risk of promoting antibiotic resistance in environmental microbial communities as part of the ERA process. nih.govacs.org The outcome of the ERA informs decisions regarding marketing authorization and the implementation of measures to minimize the environmental release of the pharmaceutical, such as recommendations for proper disposal and potential risk-minimization activities. europa.eudlrcgroup.com
Computational and Theoretical Studies of Cefoperazone
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to model the interaction between a ligand (like Cefoperazone) and a protein target (such as bacterial PBPs). These methods help predict binding affinities, identify key interacting residues, and simulate the dynamic behavior of the complex over time.
Binding Interactions with Bacterial Penicillin-Binding Proteins (PBPs)
Cefoperazone (B1668861) exerts its antibacterial effect by binding to bacterial PBPs, enzymes crucial for the synthesis of peptidoglycans, a major component of bacterial cell walls. mims.commims.comfishersci.caoup.comtoku-e.com Computational studies, particularly molecular docking, have been used to investigate the binding interactions between Cefoperazone and various bacterial PBPs. These studies aim to determine how Cefoperazone fits into the active site of these enzymes and the specific amino acid residues involved in the binding process. Research has explored the interactions of Cefoperazone with PBP3 in Pseudomonas aeruginosa, revealing the formation of a covalent bond with a catalytic serine residue. researchgate.net Computational modeling can help understand the differences in interaction between various cephalosporins, including Cefoperazone, and different PBPs. researchgate.net Studies have also investigated Cefoperazone's interaction with D-alanyl-D-alanine carboxypeptidase (DAC), a type of PBP, in Morganella morganii, suggesting it as a promising ligand for inhibiting this enzyme. researchgate.net
Ligand-Protein Interaction Profiling
Ligand-protein interaction profiling using computational methods provides a detailed view of the forces and contacts that stabilize the complex between Cefoperazone and its target proteins. This involves analyzing hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces. Such profiling helps in understanding the molecular basis of binding affinity and specificity. Molecular dynamics simulations can further reveal the stability of these interactions over time and how the protein and ligand change conformation upon binding. Studies have shown that non-covalent interactions, in addition to covalent bonding, play a role in the binding of molecules to PBPs. nottingham.ac.uk Computational analyses have also been used to study the interaction of Cefoperazone with other protein targets, such as the SARS-CoV-2 main protease in the context of drug repurposing studies. researchgate.netmdpi.com
Quantum Chemical Calculations
Quantum chemical calculations provide a more detailed understanding of the electronic structure and properties of Cefoperazone. These calculations can predict molecular geometries, charge distributions, reactivity, and energy landscapes.
Electronic Structure Analysis and Reactivity Prediction
Quantum chemical methods can be applied to analyze the electronic structure of Cefoperazone, including the distribution of electrons and the nature of chemical bonds. This information is crucial for understanding the molecule's reactivity. For instance, analyzing the electron density around the beta-lactam ring can provide insights into its susceptibility to hydrolysis by beta-lactamases. fishersci.ca Computational studies involving quantum chemistry have been used in the analysis of reaction processes involving cephalosporins. researchgate.netresearchgate.net
Conformational Analysis and Energy Landscapes
Conformational analysis using computational methods explores the different possible three-dimensional arrangements (conformations) of the Cefoperazone molecule and their relative energies. This helps in understanding the flexibility of the molecule and identifying the most stable conformations. Mapping the energy landscape involves calculating the energy of the molecule as a function of its dihedral angles or other structural parameters. This is important because the conformation of the ligand can significantly influence its ability to bind to a protein target. While specific studies on the conformational energy landscape of Cefoperazone were not prominently found in the search results, quantum chemical calculations are a standard approach for such analyses in organic molecules. ipst.ac.thscience.govscience.gov
Structure-Activity Relationship (SAR) Studies through Computational Modeling
Computational SAR studies aim to correlate the structural features of Cefoperazone and its analogs with their biological activity (e.g., antibacterial potency). By computationally modifying the structure of Cefoperazone and predicting the effect on binding affinity or other relevant properties, researchers can design new compounds with improved characteristics. Computational modeling, including docking and molecular dynamics, is integral to these studies, helping to rationalize observed SARs and guide the synthesis of new derivatives. acs.org These studies can help identify key functional groups and structural motifs important for interaction with PBPs and understand how modifications might affect these interactions or influence factors like membrane penetration. science.govscience.gov
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR studies aim to establish a relationship between the structural properties of compounds and their biological activity. For cephalosporins, including cefoperazone, QSAR models have been developed to understand the structural basis of their antibacterial activity and predict the activity of new analogs whitesscience.comresearchgate.net. These models utilize various molecular descriptors to quantify structural features and correlate them with biological responses, such as inhibitory activity against bacterial transpeptidases whitesscience.com.
Studies have employed methods like Multiple Linear Regression (MLR) to develop QSAR models for cephalosporin (B10832234) derivatives, correlating descriptors such as the eccentric connectivity index and topological polar surface area with their transpeptidase inhibitory action whitesscience.comresearchgate.net. A QSAR model developed using MLR on a series of cephalosporin analogues showed a high predictive efficiency, suggesting that specific structural features at the R1 and R2 substituents influence the inhibitory activity whitesscience.comresearchgate.net.
QSAR models have also been used to predict the absorption of cephalosporins, including cefoperazone, in model organisms like zebrafish for toxicity studies nih.gov. A QSAR model based on five molecular descriptors demonstrated promising predictive performance and robustness for estimating internal concentrations of cephalosporins in zebrafish larvae nih.gov.
In Silico Design of Cefoperazone Analogs
In silico methods are used to design and evaluate potential new drug candidates or modify existing ones based on computational predictions. For cefoperazone, in silico approaches can be applied to design analogs with improved properties, such as enhanced activity against resistant bacterial strains or altered pharmacokinetic profiles.
While specific detailed studies on the in silico design of cefoperazone analogs were not extensively detailed in the search results, the general concept of using computational methods for designing antimicrobial agents and inhibitors is well-established acs.orgmdpi.com. For example, in silico modeling is utilized in the development of new antibacterial agents, including fragment-based drug design (FBDD) and molecular dynamics simulations mdpi.com. The identification of a cefoperazone analog as a potential inhibitor against a specific bacterial enzyme (BlaC β-lactamase) highlights the application of in silico methods in discovering modified structures with desired inhibitory properties acs.org.
Prediction of Degradation Pathways and Metabolite Structures
Predicting the degradation pathways and metabolite structures of a compound is crucial for understanding its stability, environmental fate, and potential in vivo transformation. Computational tools can model forced degradation scenarios and predict the structures of degradation products .
Studies on cefoperazone sodium have investigated its degradation pathways under various conditions, including photocatalytic degradation sciengine.comnih.gov. Computational methods, combined with experimental techniques, have been used to propose degradation pathways involving hydrolysis, oxidation, reduction, and decarboxylation sciengine.comnih.gov. Notably, identified degradation products in some studies were primarily hydrolysis byproducts resulting from the cleavage of the β-lactam bond sciengine.com. Thermal analysis techniques like TGA and DTA have also been used to suggest thermal degradation pathways for cefoperazone and its metal complexes twistjournal.net.
Pharmacophore Modeling for Target Interaction
Pharmacophore modeling involves creating a 3D representation of the essential features of a molecule that are required for its interaction with a specific biological target. This approach is valuable in identifying potential binding sites and understanding the molecular basis of drug-target interactions.
Pharmacophore modeling has been applied in studies involving cefoperazone, particularly in the context of drug repurposing and investigating interactions with proteins. For instance, pharmacophore models have been used in virtual screening studies to identify potential inhibitors for targets like SARS-CoV-2 RNA polymerase and the spike protein-ACE2 interface, with cefoperazone appearing in lists of identified compounds xiahepublishing.com. Molecular docking and molecular dynamics simulations, often used in conjunction with pharmacophore modeling, have investigated the interaction of cefoperazone with proteins like bovine serum albumin (BSA), suggesting potential binding sites and the nature of the interactions (e.g., hydrophobic forces and hydrogen bonding) nih.govunl.pt.
Pharmacophore modeling, combined with molecular docking, has also been used to screen for potential inhibitors of enzymes like Histone deacetylase 6 (HDAC6), leading to the identification of cefoperazone sodium as a selective inhibitor in an in vitro assay unifal-mg.edu.br.
Cheminformatics and Data Mining for Cefoperazone Research
Cheminformatics involves the use of computational and informational techniques to address problems in chemistry, while data mining focuses on extracting valuable information from large datasets. These fields are increasingly applied in drug discovery and research, including studies on compounds like cefoperazone.
Cheminformatics tools and databases are essential for managing, analyzing, and predicting chemical properties and biological activities of compounds ceur-ws.org. Data mining techniques can be applied to large datasets of chemical structures and associated biological data to identify patterns, build predictive models, and discover potential new uses or relationships for existing drugs like cefoperazone frontiersin.orgbiorxiv.org.
The application of cheminformatics and data mining in cefoperazone research can involve analyzing structural databases, predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and identifying potential interactions based on large-scale datasets researchgate.net. These approaches contribute to a more efficient and data-driven process in understanding cefoperazone's behavior and potential applications.
Future Research Directions and Academic Perspectives
Development of Novel Synthetic Routes with Improved Efficiency
Research into Cefoperazone's synthesis continues to seek more efficient and cost-effective routes. Current synthesis typically involves starting from 7-aminocephalosporanic acid (7-ACA), followed by acylation and thiazole (B1198619) ring formation smolecule.com. Novel methods are being explored to simplify steps and improve yields. For instance, research has investigated synthetic processes that avoid the preparation of acyl chlorides and directly utilize other reagents for acylation reactions, aiming for simpler techniques and lower costs google.comresearchgate.net. Such advancements are crucial for sustainable and economical production of Cefoperazone (B1668861).
Exploration of Advanced Degradation Technologies for Environmental Remediation
The presence of antibiotics like Cefoperazone in the environment is a growing concern, driving research into effective degradation and removal technologies nih.gov. Future research directions include the exploration of advanced oxidation processes and photocatalytic degradation using novel materials. Studies have investigated the efficiency of photocatalytic degradation of Cefoperazone in water using materials such as ZnO and TiO2 under different radiation sources, demonstrating promising removal efficiencies researchgate.net. Fenton-like processes utilizing modified materials are also being explored for the degradation of Cefoperazone in water sciengine.com. Research in this area aims to develop green and efficient methods to mitigate the environmental persistence of Cefoperazone and its potentially toxic transformation products sciengine.com.
Identification of New Molecular Targets in Non-Bacterial Systems
While primarily known for its antibacterial action via PBPs, academic perspectives are broadening to investigate potential interactions and targets of Cefoperazone in non-bacterial biological systems. Research has explored the interaction of Cefoperazone with proteins such as lysozyme (B549824) and bovine serum albumin using spectroscopic and computational methods nih.govunl.ptresearchgate.net. These studies aim to understand the binding mechanisms and potential effects of Cefoperazone beyond its intended antibacterial targets, which could reveal new pharmacological or toxicological insights.
Application of Advanced Analytical Techniques for Environmental Monitoring
Accurate and sensitive detection of Cefoperazone in various environmental matrices is essential for monitoring its prevalence and assessing remediation strategies. Future research involves the application and development of advanced analytical techniques. Studies are focusing on electroanalytical sensors for detecting Cefoperazone residues in wastewater rsc.org. High-performance liquid chromatography (HPLC) and various spectroscopic methods, including FT-IR, Raman, and SERS, are being utilized and refined for the analysis and structural investigation of Cefoperazone nih.govunl.ptresearchgate.netmdpi.comdergipark.org.tr. These techniques provide crucial data for environmental surveillance and degradation studies.
Deeper Understanding of Resistance Mechanisms at Atomic Resolution
Antimicrobial resistance remains a significant challenge, necessitating a deeper understanding of the mechanisms by which bacteria develop resistance to Cefoperazone. Future research aims to elucidate these mechanisms at a more detailed level, potentially approaching atomic resolution through advanced structural and computational studies. Research has investigated resistance development in bacteria like Acinetobacter baumannii, identifying genetic factors such as gene amplification contributing to resistance frontiersin.org. Studies also explore how the coexistence of different resistance mechanisms can enhance resistance in pathogens like Klebsiella pneumoniae nih.gov. While achieving atomic resolution of the entire resistance complex is complex, ongoing structural biology and computational modeling efforts contribute to a finer understanding of the interactions between Cefoperazone, beta-lactamases, and modified PBPs.
Q & A
Q. What are the established synthetic pathways for Cefobis, and what analytical techniques are critical for confirming its structural integrity?
this compound (a third-generation cephalosporin) is synthesized via N,N-dimethylacetamide adduct formation, as documented in pharmaceutical patent literature. Key steps include β-lactam ring functionalization and side-chain modifications. For structural confirmation, researchers should employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify stereochemistry and high-performance liquid chromatography (HPLC) with mass spectrometry (LC-MS) to assess purity (>98%) . X-ray crystallography may resolve ambiguous configurations in novel derivatives.
Q. How should researchers design initial pharmacokinetic studies for this compound to establish bioavailability and metabolic pathways?
Use a crossover study design with controlled dosing (e.g., 1-2 g IV/IM) in animal models (e.g., murine or primate). Collect plasma samples at intervals (0.5, 1, 2, 4, 8, 12 hours post-administration) and analyze via ultra-high-performance liquid chromatography (UHPLC) coupled with tandem MS. Compare area under the curve (AUC) and half-life (t½) to reference standards. Include metabolite profiling using hepatic microsome assays to identify primary oxidative pathways .
Q. What validated protocols exist for assessing the antimicrobial efficacy of this compound against resistant bacterial strains?
Follow Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution assays. Prepare Mueller-Hinton agar plates with standardized inoculum (5 × 10⁵ CFU/mL). Test this compound at concentrations ranging from 0.25–128 μg/mL against ESBL-producing Enterobacteriaceae or methicillin-resistant Staphylococcus aureus (MRSA). Include quality control strains (e.g., E. coli ATCC 25922) and measure minimum inhibitory concentrations (MICs) after 18–24 hours. Confirm results with time-kill kinetics over 48 hours .
Advanced Research Questions
Q. What strategies can resolve discrepancies in reported minimum inhibitory concentration (MIC) values of this compound across different studies?
Conduct meta-analyses using random-effects models to account for inter-study variability. Stratify data by bacterial strain phylogeny, inoculum size, and growth media composition. Validate methodologies by replicating conflicting studies under standardized CLSI conditions. For outliers, perform whole-genome sequencing of test strains to identify resistance markers (e.g., blaCTX-M variants) that may explain differential susceptibility .
Q. How can computational chemistry models be optimized to predict this compound’s interaction with novel beta-lactamase enzymes?
Use molecular docking simulations (e.g., AutoDock Vina) with crystal structures of Class A/C beta-lactamases (PDB IDs: 1BSG, 3BLM). Parameterize force fields for the cephalosporin core and substituents. Validate predictions with free-energy perturbation (FEP) calculations and compare to experimental inhibition constants (Ki). Incorporate machine learning (e.g., graph neural networks) to predict binding affinities for uncharacterized enzymes .
Q. What advanced statistical methods are recommended for analyzing synergistic effects when combining this compound with non-beta-lactam antibiotics?
Apply the fractional inhibitory concentration index (FICI) model: FICI = (MIC of Drug A in combination/MIC of Drug A alone) + (MIC of Drug B in combination/MIC of Drug B alone). Synergy is defined as FICI ≤0.5. For dose-response analysis, use Bliss independence or Loewe additivity models. Employ Bayesian hierarchical models to quantify uncertainty in synergy scores across replicate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
